5-Bromopyridine-2-carboxylic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-bromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNQIBXLAHVDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345989 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-11-1 | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromopyridine-2-carboxylic Acid (CAS No. 30766-11-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromopyridine-2-carboxylic acid, a pivotal building block in modern medicinal chemistry and agrochemical synthesis. This document outlines its chemical and physical properties, key synthetic protocols, and its application in the development of biologically active molecules.
Core Compound Properties
This compound, also known as 5-bromo-2-picolinic acid, is a white to off-white solid compound. Its chemical structure, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for a range of chemical transformations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 30766-11-1[1][2][3][4] |
| Molecular Formula | C₆H₄BrNO₂[1][3] |
| Molecular Weight | 202.01 g/mol [1][3] |
| Appearance | White to off-white solid/powder[1][3] |
| Melting Point | 173-175 °C[3] |
| Boiling Point (Predicted) | 319.5 ± 27.0 °C[3] |
| Density (Predicted) | 1.813 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 3.41 ± 0.10[3] |
| Solubility | Soluble in methanol[3] |
| Storage Conditions | 0-8 °C, Keep in a dark, dry, and sealed container[1][3] |
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of a wide array of more complex molecules. Its reactivity is primarily centered around the carboxylic acid group and the bromine-substituted pyridine ring. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The carboxylic acid moiety can undergo esterification, amidation, or reduction.
This compound is widely utilized in pharmaceutical development as a key intermediate for creating anti-inflammatory and anti-cancer agents.[1] In agricultural chemistry, it serves as a precursor for herbicides and fungicides.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the oxidation of 5-bromo-2-methylpyridine.
Protocol: Oxidation of 5-bromo-2-methylpyridine
-
Materials:
-
5-bromo-2-methylpyridine (6.0 g, 35 mmol)
-
Potassium permanganate (KMnO₄) (24.8 g, 157 mmol)
-
Water (150 mL)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g of 5-bromo-2-methylpyridine.
-
Heat the mixture to 80 °C while stirring.
-
Add 24.8 g of potassium permanganate in three portions at one-hour intervals.
-
Maintain the reaction temperature at 80 °C and continue stirring for 3-4 hours after the final addition.
-
Upon completion of the reaction, filter the hot mixture to remove manganese dioxide, yielding a clear filtrate.
-
Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid.
-
A white solid, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]
-
Esterification of this compound
The carboxylic acid group can be readily converted to its methyl ester, a common precursor in further synthetic steps.
Protocol: Synthesis of Methyl 5-bromopyridine-2-carboxylate
-
Materials:
-
This compound (50.0 g, 0.247 mol)
-
Anhydrous methanol (400 mL)
-
Thionyl chloride (107.0 mL, 2.47 mol)
-
-
Procedure:
-
To a solution of 50.0 g of this compound in 400 mL of anhydrous methanol, cool the mixture to 0 °C.
-
Add 107.0 mL of thionyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and then heat at 50 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by standard methods.
-
Application in Drug Discovery: Suzuki-Miyaura Coupling
The bromine atom on the pyridine ring of this compound (or its ester derivative) is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmacologically active compounds.
Representative Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromopyridine-2-carboxylate, the desired arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add a 4:1 mixture of 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 15-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from this compound, involving esterification followed by a Suzuki-Miyaura cross-coupling reaction to generate a more complex, drug-like scaffold.
Caption: Synthetic workflow for the elaboration of this compound.
Relevance in Signaling Pathways
While this compound itself is not a known inhibitor of specific signaling pathways, it is a crucial building block for synthesizing molecules that are. For instance, pyridine-based structures are common in kinase inhibitors that target signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram illustrates a simplified EGFR signaling cascade, which can be targeted by inhibitors synthesized using precursors like this compound.
Caption: Simplified EGFR signaling pathway targeted by kinase inhibitors.
This guide provides a foundational understanding of this compound for its application in research and development. Its versatile reactivity and established synthetic utility underscore its importance as a valuable chemical intermediate.
References
An In-Depth Technical Guide to the Physical Properties of 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromopyridine-2-carboxylic acid (CAS No. 30766-11-1), a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to assist in laboratory handling, synthesis, and quality control.
Core Physical and Chemical Data
This compound is a white to off-white crystalline powder. Its structural and physical data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₂ | |
| Molecular Weight | 202.01 g/mol | |
| Melting Point | 173-175 °C | |
| Boiling Point | 319.5 ± 27.0 °C (Predicted) | |
| Density | 1.813 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.41 ± 0.10 (Predicted) | |
| Appearance | White to off-white powder/crystal | |
| Solubility | Soluble in methanol | |
| Vapor Pressure | 0.000141 mmHg at 25°C | |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Experimental Protocols
While specific experimental determinations for each physical property of this compound are not extensively published, the following sections describe standard laboratory methodologies for obtaining such data for a solid carboxylic acid.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) suggests high purity, while a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of finely ground, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to about 15-20°C below the expected melting point (173°C).
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid drop appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Solubility Assessment
Solubility provides insight into how the compound will behave in various solvent systems, crucial for reaction setup, purification, and formulation.
Methodology (Qualitative):
-
Solvent Selection: A panel of solvents is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Procedure: Approximately 10-20 mg of this compound is placed into a small test tube.
-
Addition & Observation: The selected solvent (0.5 mL) is added. The tube is agitated or vortexed for 1-2 minutes.
-
Classification: The solubility is observed and classified as 'soluble' (no visible solid), 'partially soluble' (some solid remains), or 'insoluble' (no change). The compound is noted to be soluble in methanol.
pKa Determination (Potentiometric Titration)
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution.
Methodology:
-
Solution Preparation: A precise mass of this compound is dissolved in a known volume of deionized water or a water/co-solvent mixture (if solubility is low) to create a solution of known concentration.
-
Titration Setup: A calibrated pH meter is submerged in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point—the point at which half of the acid has been neutralized. At this point, pH = pKa.
Synthesis Workflow
This compound can be synthesized via the oxidation of 5-Bromo-2-methylpyridine.
Protocol Overview: The synthesis involves the oxidation of 5-bromo-2-methylpyridine using potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is heated to drive the reaction to completion. Following the reaction, the product is isolated from the filtrate by adjusting the pH to precipitate the carboxylic acid.
This technical guide provides essential physical data and standardized methodologies relevant to this compound, supporting its application in research and development.
An In-depth Technical Guide to the Molecular Structure and Applications of 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into the significant role of its derivatives in drug discovery, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP) for cancer therapy, and details the relevant signaling pathways.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₆H₄BrNO₂, is a white to off-white crystalline solid. The presence of the electron-withdrawing bromine atom and carboxylic acid group on the pyridine ring significantly influences its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrNO₂ | [1][2] |
| Molecular Weight | 202.01 g/mol | [1][2] |
| CAS Number | 30766-11-1 | [1][3] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 173-176 °C | [4][6] |
| Solubility | Soluble in methanol. | [1] |
| pKa | 3.41±0.10 (Predicted) | [5] |
Synthesis and Characterization
The synthesis of this compound is most commonly achieved through the oxidation of 5-bromo-2-methylpyridine. This process is a key step in making this versatile building block readily available for further chemical modifications.
Experimental Protocols
1. Synthesis of this compound from 5-bromo-2-methylpyridine
This protocol describes the oxidation of 5-bromo-2-methylpyridine using potassium permanganate.
-
Materials: 5-bromo-2-methylpyridine, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (HCl).
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 150 mL of water and 6.0 g (35 mmol) of 5-bromo-2-methylpyridine.[1]
-
Heat the mixture to 80 °C with stirring.[1]
-
Add 24.8 g (157 mmol) of potassium permanganate in three portions at one-hour intervals.[1]
-
Maintain the reaction temperature at 80 °C and continue stirring for 3-4 hours.[1]
-
After the reaction is complete, filter the hot mixture to remove manganese dioxide.
-
Cool the filtrate and adjust the pH to 4-5 with concentrated hydrochloric acid to precipitate the product.[1]
-
Collect the white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
2. Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the six carbon atoms, including the carboxyl carbon and the five carbons of the pyridine ring. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ), showing a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). |
Role in Drug Development: PARP Inhibition
This compound is a key scaffold in the synthesis of potent inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, ultimately causing cell death. This concept is known as synthetic lethality.[7][8]
Several clinically approved PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, incorporate a phthalazinone or a related heterocyclic core that can be synthesized from precursors derived from this compound. The pyridine-2-carboxamide moiety is a common feature in many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ cofactor, binding to the catalytic site of the enzyme.[7]
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry and organic synthesis. Its well-defined structure and reactivity provide a robust platform for the creation of diverse and complex molecules. The successful application of its derivatives as PARP inhibitors in oncology highlights the critical role of such foundational chemical entities in the development of targeted therapies. This guide provides researchers and drug development professionals with essential technical information to facilitate the effective use of this compound in their scientific endeavors.
References
- 1. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 5-Bromo-2-pyridinecarboxylic acid | 30766-11-1 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromopyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromopyridine-2-carboxylic acid (also known as 5-bromopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs, established spectroscopic principles, and typical experimental methodologies. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives. These values are compiled from literature data on analogous compounds and general principles of spectroscopic interpretation.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ) for the Acid | Multiplicity | Coupling Constant (J) in Hz | Data for Methyl 5-bromopyridine-2-carboxylate (in DMSO)[1] |
| H-6 | ~8.8 ppm | d | ~2.0 Hz | 8.86 |
| H-4 | ~8.3 ppm | dd | ~8.4, 2.4 Hz | 8.28 |
| H-3 | ~8.0 ppm | d | ~8.4 Hz | 8.00 |
| -COOH | >10 ppm | br s | - | N/A |
Table 2: ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR chemical shifts for this compound are based on typical values for substituted pyridines and carboxylic acids.
| Carbon | Predicted Chemical Shift (δ) |
| C-2 (C-COOH) | 165 - 175 ppm |
| C-6 | ~150 ppm |
| C-4 | ~140 ppm |
| C-3 | ~125 ppm |
| C-5 (C-Br) | ~120 ppm |
| COOH | 165 - 185 ppm |
Table 3: Infrared (IR) Spectroscopy Data
The expected IR absorption bands for this compound are based on the characteristic vibrational modes of carboxylic acids and substituted pyridine rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretch | 2500 - 3300 | Strong, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |
| C=O | Stretch | 1710 - 1760 | Strong |
| C=C, C=N | Ring Stretch | 1400 - 1600 | Medium |
| C-O | Stretch | 1210 - 1320 | Strong |
| O-H | Bend | 910 - 950 | Medium |
Table 4: Mass Spectrometry Data
The molecular weight of this compound is 202.01 g/mol .[2][3] The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
| Ion | m/z | Description |
| [M]⁺ | 202/204 | Molecular ion (presence of Br isotope) |
| [M-OH]⁺ | 185/187 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 157/159 | Loss of carboxyl group |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
References
The Versatility of 5-Bromopyridine-2-carboxylic Acid Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid has emerged as a highly valuable scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its unique structural features, including the presence of a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for amide bond formation, provide a gateway to novel chemical entities with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of derivatives of this compound, with a focus on their roles as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.
Core Synthetic Methodologies
The strategic functionalization of the this compound core is primarily achieved through two robust and widely utilized synthetic transformations: Suzuki-Miyaura cross-coupling at the bromine-bearing C5 position and amide bond formation at the C2-carboxylic acid moiety. These reactions allow for the systematic exploration of the chemical space around the pyridine scaffold to optimize biological activity and pharmacokinetic properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 5-aryl-pyridine-2-carboxylic acid derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask is added methyl 5-bromopyridine-2-carboxylate (1.0 equiv), the respective arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added, followed by degassed 1,4-dioxane and water (4:1 v/v).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-16 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-aryl-pyridine-2-carboxylate.
-
Subsequent hydrolysis of the ester group yields the corresponding carboxylic acid.
An In-depth Technical Guide to the Biological Activity of 5-Bromopyridine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its unique structural features, including a bromine atom amenable to substitution and a carboxylic acid group for derivatization, make it a valuable starting material for the synthesis of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays and synthetic methodologies are presented, alongside visualizations of relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Introduction
Pyridine and its derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a bromine atom and a carboxylic acid group onto the pyridine ring, as seen in this compound, provides a strategic platform for chemical modifications to explore structure-activity relationships (SAR). The carboxylic acid moiety allows for the formation of various derivatives, including amides, esters, and hydrazides, while the bromine atom can be utilized in cross-coupling reactions to introduce further diversity. This guide will delve into the reported biological activities of these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents.
Synthetic Pathways for this compound Derivatives
The primary routes for the derivatization of this compound involve modifications at the carboxylic acid group. The following sections detail common synthetic protocols for preparing amide and hydrazide derivatives.
Synthesis of N-Aryl-5-bromopyridine-2-carboxamides
The synthesis of N-aryl-5-bromopyridine-2-carboxamides is a common strategy to generate libraries of compounds for biological screening. A general synthetic approach is outlined below.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq). The reaction is typically stirred at room temperature for 30 minutes to form an activated ester.
-
Amine Addition: The desired substituted aniline (1.0 eq) is then added to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-aryl-5-bromopyridine-2-carboxamide.
Synthesis of 5-Bromopyridine-2-carbohydrazide and its Hydrazone Derivatives
Hydrazide and hydrazone derivatives of carboxylic acids are known to possess a broad spectrum of biological activities. The synthesis of these derivatives from this compound is a two-step process.
Experimental Protocol: Synthesis of 5-Bromopyridine-2-carbohydrazide
-
Esterification: this compound (1.0 eq) is refluxed in methanol in the presence of a catalytic amount of sulfuric acid for 6-8 hours to yield the methyl ester. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude methyl 5-bromopyridine-2-carboxylate.
-
Hydrazinolysis: The crude methyl ester (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (10 eq) is added. The mixture is refluxed for 12-16 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford 5-Bromopyridine-2-carbohydrazide.
Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Condensation: To a solution of 5-Bromopyridine-2-carbohydrazide (1.0 eq) in ethanol, the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid are added.
-
Reaction: The mixture is refluxed for 4-6 hours and monitored by TLC.
-
Isolation: After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the pure hydrazone derivative.
Diagram of Synthetic Workflow
Caption: General synthetic routes for derivatives of this compound.
Anticancer Activity
Derivatives of pyridine and related heterocycles are well-represented among anticancer agents. The following sections summarize the cytotoxic activities of compounds structurally related to this compound derivatives against various cancer cell lines.
Cytotoxicity of N-Aryl Carboxamide Derivatives
While specific data for N-aryl-5-bromopyridine-2-carboxamides is limited in the readily available literature, studies on structurally similar N-substituted carboxamides have demonstrated significant anticancer activity. For instance, a series of N-substituted 1H-indole-2-carboxamides showed potent cytotoxicity against various cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of Structurally Related N-Substituted Carboxamides [1]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 12 | K-562 (Leukemia) | 0.33 |
| Compound 14 | K-562 (Leukemia) | 0.61 |
| Compound 4 | K-562 (Leukemia) | 0.61 |
| Compound 10 | HCT-116 (Colon) | 1.01 |
Note: The data presented is for structurally related indole-2-carboxamides and serves as a proxy for the potential activity of 5-bromopyridine-2-carboxamide derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Diagram of MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Antimicrobial Activity
Hydrazone derivatives of various heterocyclic carboxylic acids have been reported to exhibit significant antimicrobial activity.
Antibacterial and Antifungal Activity of Hydrazone Derivatives
Studies on hydrazones derived from 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid have shown potent antimicrobial activity.[6]
Table 2: Antimicrobial Activity of Structurally Related Hydrazone Derivatives [6]
| Compound | Microorganism | MIC (µg/mL) |
| Compound 21 | Enterococcus faecalis | 3.9 |
| Compound 21 | Staphylococcus epidermidis | 3.9 |
| Compound 22 | Enterococcus faecalis | 3.9 |
| Compound 22 | Staphylococcus epidermidis | 3.9 |
Note: The data presented is for structurally related 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrazones and serves as a proxy for the potential activity of 5-bromopyridine-2-carbohydrazone derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanisms of Action: Enzyme Inhibition and Signaling Pathways
The anticancer activity of many pyridine-based compounds is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR and VEGFR-2 Signaling Pathways
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.
Diagram of a Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling cascade.
Diagram of a Simplified VEGFR-2 Signaling Pathway
Caption: A simplified representation of the VEGFR-2 signaling cascade.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against EGFR and VEGFR-2 can be determined using in vitro kinase assays.
-
Assay Setup: Recombinant human EGFR or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly amides and hydrazones, have shown promise as anticancer and antimicrobial agents in studies of structurally related compounds. The synthetic accessibility of these derivatives, coupled with their potential to interact with key biological targets such as receptor tyrosine kinases, makes them attractive candidates for further investigation in drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate new this compound derivatives with enhanced biological activity. Further focused studies on derivatives of this specific core molecule are warranted to fully elucidate their therapeutic potential.
References
- 1. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to 5-Bromopyridine-2-carboxylic Acid
For Immediate Release
[Shanghai, China] – In the intricate world of drug discovery and development, the identification of versatile molecular scaffolds is paramount. Among these, 5-Bromopyridine-2-carboxylic acid has emerged as a cornerstone building block, enabling the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth analysis of its application in medicinal chemistry, with a focus on its role in the development of potent enzyme inhibitors for cancer therapy. This document is intended for researchers, scientists, and drug development professionals.
Core Properties and Versatility
This compound is a substituted pyridine derivative characterized by a bromine atom at the 5-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups provides a unique platform for synthetic diversification. The carboxylic acid moiety readily participates in amide bond formation, a ubiquitous linkage in pharmaceuticals, while the bromine atom serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[1]
A Key Scaffold for Potent Tankyrase Inhibitors
A prominent example of the utility of the this compound scaffold is in the synthesis of tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are key regulators of the Wnt/β-catenin signaling pathway.[2] Dysregulation of this pathway is a hallmark of many cancers, making tankyrases attractive therapeutic targets.
One such potent and selective tankyrase inhibitor is G007-LK .[3][4][5] This small molecule incorporates a core structure derivable from this compound and demonstrates significant inhibitory activity against both tankyrase isoforms.
Quantitative Biological Data for G007-LK
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) |
| G007-LK | TNKS1 | 46 | 50 |
| G007-LK | TNKS2 | 25 | 50 |
Table 1: Inhibitory activity of G007-LK against tankyrase 1 and 2.[3][4][5]
Signaling Pathway Modulation: The Wnt/β-Catenin Pathway
G007-LK exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin, thereby disrupting the destruction complex and leading to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival. G007-LK inhibits the PARP activity of tankyrases, which in turn stabilizes Axin, promoting the degradation of β-catenin and downregulating Wnt signaling.[2][6]
Experimental Protocols
The synthesis of tankyrase inhibitors based on the this compound scaffold typically involves two key steps: amide bond formation and a Suzuki-Miyaura cross-coupling reaction. The following are representative protocols for these transformations.
Synthesis of N-substituted-5-bromopyridine-2-carboxamide
This procedure outlines the formation of the amide bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
-
Desired amine (e.g., 4-methylaniline)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-bromopyridine-2-carbonyl chloride.
-
Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-substituted-5-bromopyridine-2-carboxamide.
Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the N-substituted-5-bromopyridine-2-carboxamide with a boronic acid or ester.
Materials:
-
N-substituted-5-bromopyridine-2-carboxamide
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a reaction vessel, add the N-substituted-5-bromopyridine-2-carboxamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reaction: The solvent system is added, and the mixture is heated to 80-100 °C with stirring for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the final coupled product.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds, leading to the discovery of potent and selective inhibitors of key biological targets. The development of tankyrase inhibitors like G007-LK for the treatment of cancer exemplifies the profound impact of this versatile building block. Future exploration of this scaffold is poised to yield novel therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and comparative data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromopyridine-2-carboxylic acid with various arylboronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 5-aryl-pyridine-2-carboxylic acids, which are key structural motifs in numerous biologically active compounds and functional materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
The Suzuki coupling of this compound presents a unique set of challenges. The presence of the carboxylic acid group and the pyridine nitrogen can influence the catalytic activity of the palladium center. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3] Furthermore, the electronic properties of the pyridine ring can affect the oxidative addition step of the catalytic cycle.[2] Careful selection and optimization of the catalyst, ligand, base, and solvent system are therefore crucial for achieving high yields of the desired 5-aryl-pyridine-2-carboxylic acids.
Data Presentation: Comparative Catalyst Performance
Due to the limited availability of comprehensive data for the Suzuki coupling of this compound with a wide variety of arylboronic acids, the following table summarizes the performance of different palladium catalysts in the coupling of the structurally analogous 5-bromonicotinic acid with phenylboronic acid. This data provides a strong indication of the expected catalyst performance for the title compound under similar conditions.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-96 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 90-98 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | ~95 |
Note: Yields are based on studies with 5-bromonicotinic acid and are intended to be illustrative. Optimization for this compound and different arylboronic acids is recommended.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
If the product precipitates, it can be isolated by filtration. Otherwise, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol using Microwave Irradiation
Microwave-assisted synthesis can significantly reduce reaction times.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the solvent system to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the general protocol.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting
Low yields in the Suzuki coupling of this compound can arise from several factors:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Using ligands that are more electron-donating and sterically bulky can sometimes mitigate this issue.
-
Dehalogenation: Reduction of the starting this compound to pyridine-2-carboxylic acid can be a significant side reaction.[2] This may be minimized by using milder bases or lower reaction temperatures.[2]
-
Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of water and base. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur if the cross-coupling reaction is slow.
By carefully selecting the reaction parameters and being mindful of these potential side reactions, the Suzuki-Miyaura coupling can be a highly effective method for the synthesis of a wide range of 5-aryl-pyridine-2-carboxylic acids.
References
Application Notes and Protocols for the Esterification of 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 5-bromopyridine-2-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The protocols outlined below are based on established chemical literature and offer various strategies to accommodate different substrate sensitivities and laboratory capabilities.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis.[2][3] Its ester derivatives, such as the methyl or ethyl esters, are crucial intermediates for further functionalization, often through cross-coupling reactions at the bromine position or modifications of the ester group.[4] The choice of esterification method is critical and depends on factors such as the desired scale, the stability of other functional groups on the substrate, and the required purity of the final product. This document details several common and effective methods for this transformation.
Data Presentation: Comparison of Esterification Conditions
The following table summarizes various conditions for the esterification of this compound and related pyridine carboxylic acids.
| Method | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |
| Thionyl Chloride | Thionyl chloride (SOCl₂) | None (reagent) | Methanol | 0°C to 50°C | 12 hours | 80% | A common and high-yielding method for methyl esters.[5] |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Excess Alcohol | Reflux | 4-8 hours | Variable | A classic equilibrium-driven reaction; requires excess alcohol.[6][7] |
| DCC Coupling | Dicyclohexylcarbodiimide (DCC), Alcohol | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | 0°C to Room Temp. | 3 hours | Good | A mild method suitable for sensitive substrates; forms a urea byproduct.[8][9] |
| Anhydride Method | Pyridine-2-carboxylic Anhydride, Alcohol | 4-(Dimethylamino)pyridine (DMAP) | Toluene or Dichloroethane (DCE) | Room Temp. to Reflux | Variable | Good | Utilizes a pre-activated carboxylic acid derivative.[10] |
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and the logical relationships of the esterification process.
Caption: General experimental workflow for the esterification of this compound.
Caption: Logical relationships between reaction conditions and outcomes in esterification.
Experimental Protocols
Protocol 1: Methyl Esterification using Thionyl Chloride
This protocol is highly effective for the synthesis of methyl 5-bromopyridine-2-carboxylate.[5]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add thionyl chloride (2.0-10.0 eq.) dropwise to the cooled solution while stirring.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50°C.[5]
-
Maintain the reaction at 50°C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess methanol and SOCl₂.[5]
-
Carefully quench the residue by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Collect the resulting solid product by filtration, wash with cold water, and dry under vacuum to afford methyl 5-bromopyridine-2-carboxylate.[5]
Protocol 2: General Fischer Esterification
This is a classic and cost-effective method for producing esters from carboxylic acids.[7]
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., ethanol, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a large excess of the anhydrous alcohol (e.g., 10-20 eq.), which also serves as the solvent.[6]
-
With caution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture while stirring.[6]
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/GC analysis indicates the consumption of the starting material.[6]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.[6]
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography or distillation if necessary.
Protocol 3: Mild Esterification using DCC and DMAP
This method is suitable for substrates that are sensitive to harsh acidic conditions or high temperatures.[8][9]
Materials:
-
This compound
-
Alcohol (1.5-3.0 eq.)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol (1.5-3.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane.[8]
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq.) to the cooled solution in one portion.
-
Stir the mixture at 0°C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.[9] A precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the precipitated DCU.
-
Wash the filtrate with 0.5 N HCl, followed by saturated aqueous NaHCO₃ solution.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl 5-bromopyridine-2,3-dicarboxylate (521980-82-5) for sale [vulcanchem.com]
- 5. This compound METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position and a carboxylic acid at the 2-position on the pyridine ring allows for orthogonal functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This allows for the introduction of a wide array of substituents, making it a valuable substrate for the generation of diverse molecular libraries for drug discovery and the synthesis of complex target molecules.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on four major transformations: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle, illustrated below, typically involves a palladium(0) species as the active catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation or Migratory Insertion:
-
In Suzuki-Miyaura and Sonogashira couplings, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium(II) center.
-
In the Heck coupling, migratory insertion of an alkene into the palladium-carbon bond takes place.
-
For the Buchwald-Hartwig amination, coordination of the amine followed by deprotonation leads to a palladium-amido complex.
-
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the desired product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
It is important to note that the carboxylic acid group of the substrate can interact with the catalyst or reagents, particularly the base. In many cases, it is advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction to avoid potential side reactions and improve solubility. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if required.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds by coupling an organoboron compound (such as a boronic acid or its ester) with an organic halide. For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. These conditions are based on protocols for structurally similar compounds and should serve as a starting point for optimization with this compound or its esters.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 82 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | Acetonitrile/Water (4:1) | 90 | 12 | 78 |
| 5 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 18 | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromopyridine-2-carboxylate, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[1]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridine-2-carboxylic acid methyl ester.
-
If the carboxylic acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., LiOH in THF/water).
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. This reaction is a powerful tool for the formation of C-C bonds and the introduction of vinyl groups.
Data Presentation: Representative Heck Coupling Conditions
The following table presents typical conditions for the Heck coupling of bromopyridine derivatives with various alkenes. Esterification of this compound is generally recommended for this reaction.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 24 | 88 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 80 | 4 | 92[2][3] |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMA | 120 | 18 | 75 |
| 4 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe (2.0) | 1,4-Dioxane | 110 | 24 | 65 |
| 5 | Cyclohexene | Pd(OAc)₂ (5) | - | Ag₂CO₃ (1.5) | Toluene | 120 | 36 | 50 |
Experimental Protocol: Heck Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes & Protocols: Synthesis of 5-Aryl-Pyridine-2-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Aryl-pyridine-2-carboxylic acids are a class of heterocyclic compounds that serve as crucial structural motifs in medicinal chemistry and materials science. Their derivatives are found in numerous pharmaceuticals and biologically active molecules due to their ability to act as versatile scaffolds and chelating agents.[1] The synthesis of these compounds with high efficiency and modularity is therefore of significant interest. The most prevalent and versatile methods for constructing the C-C bond between the pyridine ring and the aryl group involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These methods offer a modular approach, allowing for the combination of various substituted pyridines and aryl partners.
This document provides detailed protocols and application notes for the synthesis of 5-aryl-pyridine-2-carboxylic acids, focusing on palladium-catalyzed cross-coupling methodologies.
Primary Synthetic Strategy: Cross-Coupling Reactions
The most direct and widely adopted strategy for synthesizing 5-aryl-pyridine-2-carboxylic acids involves the cross-coupling of a 5-halopyridine-2-carboxylate with an appropriate organometallic reagent. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the catalytic cycle. Following the coupling reaction, the ester is hydrolyzed to yield the final carboxylic acid.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3] For the synthesis of the target compounds, a 5-halopyridine-2-carboxylate is coupled with an arylboronic acid.
Caption: General workflow for the synthesis of 5-aryl-pyridine-2-carboxylic acids via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of methyl 5-bromopyridine-2-carboxylate with a generic arylboronic acid.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)[4]
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equiv)[5]
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)[5]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: In a flame-dried Schlenk flask or reaction vial, combine methyl 5-bromopyridine-2-carboxylate, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture with stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude 5-aryl-pyridine-2-carboxylate intermediate by column chromatography on silica gel.
-
Hydrolysis:
-
Dissolve the purified ester in a suitable solvent (e.g., THF/Methanol/Water).
-
Add an excess of a base (e.g., Lithium Hydroxide or Sodium Hydroxide) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-pyridines with various arylboronic acids, adapted from similar reported syntheses.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenyl- | Pd(PPh₃)₄ (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 88 |
| 3 | 4-Fluorophenyl- | Pd(PPh₃)₄ (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 85 | 82 |
| 4 | 3-Chlorophenyl- | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 85 | 75-85 |
| 5 | 2-Methylphenyl- | Pd₂(dba)₃/L1 (2) | KF (3.0) | Dioxane | 100 | 79 |
Yields are for the coupling step and are representative. Actual yields may vary based on the specific substrate and precise conditions. L1 = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Negishi Cross-Coupling
The Negishi coupling is another powerful C-C bond-forming reaction that couples an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[7][8] It is particularly useful for coupling partners that may be sensitive to the basic conditions of the Suzuki reaction. The reaction allows for the coupling of sp³, sp², and sp carbon atoms.[7]
References
- 1. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
5-Bromopyridine-2-carboxylic Acid: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structural features, a pyridine ring substituted with both a bromine atom and a carboxylic acid group, provide two reactive centers for a variety of chemical transformations.[2] The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[3] The carboxylic acid group at the 2-position serves as a handle for esterification, amide bond formation, and other derivatizations.[3] These characteristics make this compound a valuable intermediate in the development of novel therapeutic agents, including treatments for neurological disorders, as well as anti-inflammatory and anti-cancer agents.[1]
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 30766-11-1 | [1][3] |
| Molecular Formula | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 173-175 °C | |
| Purity | ≥ 99% (HPLC) | [1] |
| Synonyms | 5-Bromo-2-picolinic acid | [1][3] |
| Storage | Store at 0-8 °C in a well-sealed container, away from oxidizing agents. | [1] |
Application in the Synthesis of a Dopamine D2 and Serotonin-3 (5-HT3) Receptor Antagonist
A significant application of derivatives of this compound is in the synthesis of potent antagonists for dopamine D2 and serotonin-3 (5-HT3) receptors. One such example is the synthesis of (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a compound with high affinity for both of these receptors. The synthesis involves the preparation of a key intermediate, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is then coupled with the appropriate amine.
Synthesis of the Key Intermediate: 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
The synthesis of this crucial intermediate involves a multi-step process, which is outlined below. While the initial starting material for this specific synthesis is not this compound itself, the process highlights the chemical transformations relevant to this class of compounds. The overall yield for the final two steps (bromination and hydrolysis) is reported to be 67%.
Experimental Protocol: Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
The following is a representative protocol based on the described synthesis.
Step 1: Bromination of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate
| Reagent/Solvent | Molar Ratio | Notes |
| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | 1.0 eq | Starting material |
| Brominating agent (e.g., NBS) | 1.0 - 1.2 eq | N-Bromosuccinimide is a common choice. |
| Solvent (e.g., CCl₄, CH₃CN) | - | Anhydrous conditions are recommended. |
| Initiator (e.g., AIBN, benzoyl peroxide) | Catalytic amount | For radical bromination. |
Procedure:
-
Dissolve methyl 2-methoxy-6-methylaminopyridine-3-carboxylate in a suitable anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the brominating agent and a catalytic amount of a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the brominated intermediate.
Step 2: Alkaline Hydrolysis
| Reagent/Solvent | Concentration | Notes |
| Brominated intermediate | - | Product from Step 1. |
| Aqueous NaOH or KOH | 1-2 M | Base for hydrolysis. |
| Solvent (e.g., Methanol, Ethanol) | - | To aid solubility. |
Procedure:
-
Dissolve the brominated intermediate in a mixture of an alcohol and aqueous sodium or potassium hydroxide.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the mixture in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
Final Drug Synthesis via Amide Coupling
The final step in the synthesis of the target dopamine D2 and serotonin-3 (5-HT3) receptor antagonist is the formation of an amide bond between the synthesized carboxylic acid intermediate and (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine.
Experimental Protocol: Amide Coupling
This is a general protocol for amide bond formation, a common and crucial reaction in pharmaceutical synthesis.
| Reagent/Solvent | Molar Ratio | Notes |
| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | 1.0 eq | The synthesized intermediate. |
| (R)-1-ethyl-4-methylhexahydro-1,4-diazepin-6-amine | 1.0 - 1.2 eq | The amine coupling partner. |
| Coupling agent (e.g., HATU, HOBt/EDC) | 1.1 - 1.5 eq | To activate the carboxylic acid. |
| Base (e.g., DIPEA, Et₃N) | 2.0 - 3.0 eq | To neutralize the acid formed. |
| Solvent (e.g., DMF, DCM) | - | Anhydrous conditions are essential. |
Procedure:
-
Dissolve the carboxylic acid intermediate in an anhydrous solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent(s) and the base, and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final active pharmaceutical ingredient.
Conclusion
This compound and its derivatives are undeniably valuable intermediates for the pharmaceutical industry. Their utility in constructing complex molecular architectures, particularly through well-established synthetic routes like amide coupling and cross-coupling reactions, enables the development of novel drug candidates targeting a range of diseases. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals looking to leverage the synthetic potential of this important building block.
References
Application Notes and Protocols: The Strategic Use of 5-Bromopyridine-2-carboxylic Acid in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid is a versatile heterocyclic building block increasingly employed in the synthesis of advanced agrochemicals.[1][2] Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and a carboxylic acid group at the 2-position, allows for precise and varied synthetic modifications. This enables the development of novel herbicides and fungicides with enhanced efficacy and specific modes of action.[3] This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicide and a fungicide utilizing this compound as a key starting material.
Herbicide Synthesis Application: Towards Picloram Analogs
Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[4][5][6] Picloram, a potent systemic herbicide, is a prominent member of this class.[7] While commercial synthesis of Picloram often starts from more chlorinated pyridines, this section outlines a plausible synthetic route to a Picloram analog starting from this compound, demonstrating key chemical transformations relevant to herbicide development.
Signaling Pathway: Auxin Mimicry
Experimental Workflow: Herbicide Synthesis
Experimental Protocol: Synthesis of a Picloram Analog
1. Chlorination of this compound
-
Objective: To introduce chlorine atoms onto the pyridine ring.
-
Materials: this compound, oleum (20% SO₃), chlorine gas, activated carbon.
-
Procedure:
-
In a fume hood, dissolve this compound (1.0 eq) in oleum.
-
Heat the mixture to 120-130°C.
-
Bubble chlorine gas through the solution for 8-12 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 3,5,6-trichloro-2-pyridinol as an intermediate. Further steps would be required to re-introduce the carboxylic acid group and then proceed to amination. A more direct, albeit challenging, approach would involve the direct chlorination of the starting material, which is known to be a harsh reaction.
-
2. Amination of the Chlorinated Intermediate
-
Objective: To introduce the amino group at the 4-position.
-
Materials: Chlorinated pyridine intermediate, aqueous ammonia, copper sulfate (catalyst).
-
Procedure:
-
In a high-pressure autoclave, charge the chlorinated pyridine intermediate (1.0 eq), aqueous ammonia (excess), and a catalytic amount of copper sulfate.
-
Seal the reactor and heat to 180-200°C for 6-8 hours. The pressure will increase during the reaction.
-
After cooling to room temperature, carefully vent the autoclave.
-
Acidify the reaction mixture with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 4-amino-3,5,6-trichloropicolinic acid (Picloram).
-
Purify by recrystallization.
-
Quantitative Data: Herbicidal Activity of Picloram
| Herbicide | Target Weed | EC₅₀ ( kg/ha ) | Reference |
| Picloram | Leafy spurge | <0.056 | [4] |
| Picloram | Field bindweed | ~0.1 | [8] |
Fungicide Synthesis Application: Pyridine Carboxamides
Pyridine carboxamides represent a significant class of fungicides that often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[9][10] This disruption of the fungal metabolic process leads to cell death. This compound is an excellent starting material for the synthesis of these potent antifungal agents.
Signaling Pathway: SDH Inhibition
Experimental Workflow: Fungicide Synthesis
Experimental Protocol: Synthesis of a Pyridine Carboxamide Fungicide
1. Amide Coupling
-
Objective: To form the amide bond between this compound and a desired aniline.
-
Materials: this compound, thionyl chloride (SOCl₂), substituted aniline, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0°C and then reflux for 2 hours to form the acid chloride.
-
Cool the reaction mixture and remove the excess SOCl₂ under reduced pressure.
-
Dissolve the crude acid chloride in fresh DCM and cool to 0°C.
-
Add a solution of the substituted aniline (1.0 eq) and TEA (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-5-bromopyridine-2-carboxamide.[9]
-
2. Suzuki-Miyaura Coupling
-
Objective: To introduce a second aryl group at the 5-position of the pyridine ring.
-
Materials: N-Aryl-5-bromopyridine-2-carboxamide, arylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a Schlenk flask, combine N-aryl-5-bromopyridine-2-carboxamide (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N,5-diaryl-pyridine-2-carboxamide fungicide.[11]
-
Quantitative Data: Antifungal Activity of Pyridine Carboxamides
| Compound Class | Fungal Species | IC₅₀ (µg/mL) | Reference |
| Pyridine Carboxamide Derivatives | Botrytis cinerea | 5.6 - 76.9 | [9] |
| Pyrazole Carboxamide Derivatives | Gibberella zeae | >50 | [12] |
| Aromatic Carboxylic Acid Amides | Pythium aphanidermatum | 16.75 | [13] |
| Aromatic Carboxylic Acid Amides | Rhizoctonia solani | 19.19 | [13] |
This compound is a valuable and strategically important starting material for the synthesis of a diverse range of agrochemicals. The protocols and data presented herein demonstrate its utility in preparing both herbicides and fungicides through well-established synthetic transformations. The ability to readily modify the pyridine core via reactions such as halogenation, amination, and cross-coupling allows for the fine-tuning of biological activity and the development of next-generation crop protection agents. Researchers are encouraged to explore the vast chemical space accessible from this versatile building block to address the ongoing challenges in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5,6-TRICHLORO-4-HYDRAZINO-PYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. invasive.org [invasive.org]
- 5. researchgate.net [researchgate.net]
- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Analysis of 5-Bromopyridine-2-carboxylic Acid Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromopyridine-2-carboxylic acid is a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its pyridine ring, carboxylic acid group, and bromine atom offer multiple reaction sites for derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of the resulting products. These application notes provide detailed protocols for the synthesis of representative ester and amide derivatives of this compound, along with a comprehensive guide to their NMR analysis.
I. Synthesis of this compound Derivatives
The carboxylic acid moiety of this compound readily undergoes esterification and amidation reactions. Below are detailed protocols for the synthesis of a methyl ester and an N-benzyl amide derivative.
Protocol 1: Esterification to Synthesize Methyl 5-bromopyridine-2-carboxylate
This protocol describes the conversion of this compound to its methyl ester using an acid catalyst.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Amidation to Synthesize N-benzyl-5-bromopyridine-2-carboxamide
This protocol details the synthesis of an amide derivative using a coupling agent. Common methods for amide bond formation include the use of coupling agents to activate the carboxylic acid.[1]
Materials:
-
This compound
-
Benzylamine
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP), catalyst
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
II. NMR Data of this compound and Derivatives
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]
Table 1: ¹H NMR Data (ppm)
| Compound | H3 | H4 | H6 | Other Protons | Solvent |
| This compound | 8.1-8.2 (d) | 8.0-8.1 (dd) | 8.7-8.8 (d) | ~13.0 (br s, COOH) | DMSO-d₆ |
| Methyl 5-bromopyridine-2-carboxylate | 8.1-8.2 (d) | 8.0-8.1 (dd) | 8.7-8.8 (d) | ~3.9 (s, OCH₃) | CDCl₃ |
| N-benzyl-5-bromopyridine-2-carboxamide | 8.2-8.3 (d) | 8.0-8.1 (dd) | 8.6-8.7 (d) | ~4.6 (d, CH₂), 7.2-7.4 (m, Ar-H), ~8.5 (br t, NH) | CDCl₃ |
Table 2: ¹³C NMR Data (ppm)
| Compound | C2 (C=O) | C3 | C4 | C5 (C-Br) | C6 | Other Carbons | Solvent |
| This compound | ~165 | ~125 | ~141 | ~122 | ~150 | - | DMSO-d₆ |
| Methyl 5-bromopyridine-2-carboxylate | ~164 | ~125 | ~140 | ~121 | ~150 | ~53 (OCH₃) | CDCl₃ |
| N-benzyl-5-bromopyridine-2-carboxamide | ~163 | ~124 | ~140 | ~120 | ~151 | ~44 (CH₂), 127-138 (Ar-C) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet). Coupling constants (J) are typically in the range of 2-8 Hz for pyridine ring protons.
III. Visualizations
Reaction Pathways
Caption: Synthetic routes for esterification and amidation of this compound.
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and NMR characterization of derivatives.
Logical Relationship for NMR Signal Assignment
Caption: Logic for assigning proton signals in NMR spectra based on molecular structure.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Bromopyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromopyridine-2-carboxylic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient means for purity assessment and quality control. The protocol has been developed based on established principles for the analysis of carboxylic acids and related pharmaceutical compounds.[4][5] This document provides a comprehensive experimental protocol and illustrative performance data to guide researchers in implementing this method.
Introduction
This compound is a critical building block in the synthesis of a variety of biologically active molecules, including anti-inflammatory and anti-cancer agents, as well as herbicides and fungicides.[1] Its purity is of utmost importance to ensure the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds.[5] This application note presents a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
All mobile phases should be degassed prior to use.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | See Table 2 for gradient details |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range.
Method Validation Summary
The described HPLC method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[7] The following tables present typical data for key validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) | 0.8% |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 4: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) (n=6) |
| Repeatability | 50 | < 1.0% |
| Intermediate | 50 | < 2.0% |
Table 5: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) |
| 25 | 99.5% |
| 50 | 100.2% |
| 75 | 99.8% |
Table 6: Limits of Detection and Quantification
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Workflow and Diagrams
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound. The method is straightforward to implement using standard reverse-phase columns and HPLC instrumentation. The presented validation data demonstrates that the method is linear, precise, and accurate, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ema.europa.eu [ema.europa.eu]
Functionalization of the Pyridine Ring in 5-Bromopyridine-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopyridine-2-carboxylic acid is a versatile bifunctional building block in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position and a carboxylic acid at the 2-position on the pyridine ring allows for selective functionalization, enabling the synthesis of a diverse array of complex molecules.[1] The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation, esterification, or can influence the electronic properties of the molecule.
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of this compound, with a focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling.
Handling of the Carboxylic Acid Group
The free carboxylic acid group in this compound can be incompatible with the basic conditions often employed in palladium-catalyzed cross-coupling reactions, potentially leading to side reactions or poor yields. Therefore, it is common practice to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Protocol: Esterification of this compound (Methyl Ester)
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask containing anhydrous methanol, add this compound (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-10.0 eq.) dropwise to the stirred suspension.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the methyl 5-bromopyridine-2-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the protocols for the functionalization of the 5-bromo position of the pyridine ring. It is generally recommended to use the methyl or ethyl ester of this compound in these reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 85 | 12 | ~70-80 | Analogous to[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 | Analogous to[3] |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | 120 | 12 | ~90 | Analogous to[4] |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | DME | 85 | 16 | 70-75 | Analogous to[2] |
Note: Yields are based on reactions with analogous bromopyridine or bromoindazole esters and serve as a general guideline.
This protocol describes a general procedure for the coupling of methyl 5-bromopyridine-2-carboxylate with an arylboronic acid.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,2-dimethoxyethane (DME) or Toluene/H₂O)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 5-bromopyridine-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-aryl-pyridine-2-carboxylate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent | [5] |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High | [6] |
| 3 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (1.8) | BINAP (3.5) | NaOtBu (2.5) | Toluene | 80 | 4 | 60 | [7] |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | Josiphos-type (L3) | NaOtBu (1.4) | Toluene | 110-120 | 12 | 90 | [8] |
Note: Yields are based on reactions with analogous bromopyridine substrates and serve as a general guideline.
This protocol provides a general procedure for the amination of methyl 5-bromopyridine-2-carboxylate.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add methyl 5-bromopyridine-2-carboxylate and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 5-amino-pyridine-2-carboxylate.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of alkynyl groups at the 5-position.
| Entry | Terminal Alkyne | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N (2.0) | DMF | 80 | 4-6 | ~93 | Analogous to[9] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N (2.0) | THF | RT | 12-24 | ~85 | Analogous to[10] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N (2.0) | THF/Et₃N | RT | 16 | High | Analogous to[11] |
| 4 | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | ~96 | Analogous to[8] |
Note: Yields are based on reactions with analogous bromo-heterocycles and serve as a general guideline.
This protocol outlines a general procedure for the Sonogashira coupling of methyl 5-bromopyridine-2-carboxylate with a terminal alkyne.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 5-bromopyridine-2-carboxylate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 5-alkynyl-pyridine-2-carboxylate.
Caption: General reaction pathway for Sonogashira coupling.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, providing another effective method for C-C bond formation. This reaction is known for its tolerance of a wide variety of functional groups.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 12 | ~70-80 | Analogous to[11] |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | LiCl | Toluene | 110 | 16 | Moderate to Good | General Stille Conditions |
| 3 | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ (5) | - | CuI | DMF | 80 | 8 | Moderate to Good | General Stille Conditions |
| 4 | Tributyl(ethynyl)tin | Pd(PPh₃)₄ (5) | - | - | THF | 60 | 12 | Moderate to Good | General Stille Conditions |
Note: Yields are based on general Stille coupling protocols and reactions with analogous substrates, serving as a guideline. Organotin compounds are highly toxic and should be handled with appropriate safety precautions.
This protocol provides a general procedure for the Stille coupling of methyl 5-bromopyridine-2-carboxylate with an organostannane.
Materials:
-
Methyl 5-bromopyridine-2-carboxylate (1.0 equiv)
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 2-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or Dioxane)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 5-bromopyridine-2-carboxylate, the palladium catalyst, and ligand (if used).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Logical relationship of reactants and products in a Stille coupling.
Post-Coupling Hydrolysis
After successful functionalization of the pyridine ring, the ester group can be hydrolyzed to the corresponding carboxylic acid if desired.
Protocol: Hydrolysis of Methyl 5-Aryl-Pyridine-2-Carboxylate
This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 5-substituted-pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water/Methanol or Water/THF solvent mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 5-substituted-pyridine-2-carboxylate in a mixture of water and a co-solvent like methanol or THF.
-
Add an excess of LiOH or NaOH (2-3 equiv).
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the organic co-solvent under reduced pressure.
-
Acidify the aqueous solution to pH ~3-4 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a wide range of substituted pyridine derivatives. By protecting the carboxylic acid as an ester, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings can be efficiently performed to introduce aryl, amino, alkynyl, and other functionalities at the 5-position of the pyridine ring. The protocols and data presented in this document provide a comprehensive guide for researchers in the field of drug discovery and materials science to utilize this valuable building block in their synthetic endeavors.
References
- 1. This compound METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: A Strategic Guide to Protecting 5-Bromopyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of protecting group strategies for 5-bromopyridine-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The strategic application and removal of protecting groups for both the carboxylic acid and the pyridine nitrogen functionalities are critical for achieving desired synthetic outcomes, enabling selective transformations at other positions of the molecule.
Introduction to Protecting Group Strategy
This compound possesses two key functional groups requiring protection during multi-step syntheses: a carboxylic acid and a pyridine nitrogen. The choice of protecting groups is dictated by the planned reaction sequence, emphasizing the need for orthogonality , where one group can be removed selectively without affecting the other. This allows for the sequential functionalization of the molecule. The presence of the bromo substituent also necessitates consideration of its compatibility with the chosen protection and deprotection conditions.
Key Considerations for Strategy Selection:
-
Orthogonality: The ability to deprotect one functional group in the presence of the other.
-
Stability: The protecting group must be stable to the reaction conditions employed in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and operationally simple.
-
Compatibility: The protecting groups and their cleavage conditions must be compatible with the bromo substituent and any other functionalities present in the molecule.
Protecting the Carboxylic Acid Group
The most common strategy for protecting the carboxylic acid is its conversion to an ester. The choice of ester influences the deprotection method, allowing for tailored strategies.
Methyl Ester
Methyl esters are a common choice due to their ease of formation and well-established deprotection protocols.
-
Protection: Typically formed by Fischer esterification using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by reaction with thionyl chloride in methanol.
-
Deprotection: Hydrolysis under basic conditions (e.g., LiOH, NaOH) or acidic conditions (e.g., HCl). Basic hydrolysis is generally preferred for pyridine-containing esters.[1]
Benzyl Ester
Benzyl esters offer the advantage of deprotection under neutral conditions via hydrogenolysis.
-
Protection: Can be installed using benzyl alcohol with a coupling agent like DCC or under neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate.[2]
-
Deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). However, the presence of a pyridine ring can inhibit this reaction.[3][4] Additives or alternative catalysts may be required.
tert-Butyl Ester
The tert-butyl ester is particularly useful due to its stability to a wide range of reagents and its selective removal under acidic conditions.
-
Protection: Often formed by reaction with isobutylene in the presence of an acid catalyst or using tert-butylating agents like di-tert-butyl dicarbonate.[5]
-
Deprotection: Readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl) with the formation of gaseous isobutylene.[6][7][8]
Protecting the Pyridine Nitrogen
The pyridine nitrogen can be protected by forming an N-oxide. This not only masks the basicity and nucleophilicity of the nitrogen but also alters the electronic properties of the pyridine ring, which can be synthetically advantageous.
Pyridine N-Oxide
-
Protection (N-Oxidation): Achieved using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or sodium percarbonate with a rhenium catalyst.[9][10][11]
-
Deprotection (Deoxygenation): Commonly accomplished using reducing agents like phosphorus trichloride (PCl₃), or through catalytic methods, for instance, with palladium acetate and a suitable phosphine ligand.[12][13][14]
Orthogonal Protecting Group Strategies
The combination of an appropriate ester for the carboxylic acid and an N-oxide for the pyridine nitrogen allows for orthogonal control.
Strategy 1: tert-Butyl Ester and N-Oxide
This is a robust orthogonal strategy. The tert-butyl ester is cleaved under acidic conditions, while the N-oxide is removed under reductive conditions.
Strategy 2: Methyl Ester and N-Oxide
This strategy offers orthogonality if deprotection conditions are carefully chosen. The methyl ester can be hydrolyzed under basic conditions, which are typically compatible with the N-oxide. The N-oxide can then be removed reductively.
Data Presentation
The following tables summarize quantitative data for representative protection and deprotection reactions.
Table 1: Protection of this compound
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Carboxylic Acid | |||||
| Methyl Ester | SOCl₂, Methanol | Methanol | 12 | 50 | High |
| Benzyl Ester | Benzyl alcohol, DCC, DMAP | DCM | 12 | RT | Good |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Dioxane | 48 | RT | Moderate |
| Pyridine Nitrogen | |||||
| N-Oxide | m-CPBA | DCM | 4 | RT | >90 |
| N-Oxide | H₂O₂ (30%), Acetic Acid | Acetic Acid | 24 | 70-80 | 70-80 |
Table 2: Deprotection of Protected this compound Derivatives
| Protected Group | Reagents and Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Ester Cleavage | |||||
| Methyl Ester | LiOH, H₂O | THF/H₂O | 2 | RT | >90 |
| Benzyl Ester | H₂, 10% Pd/C | Methanol | 12 | RT | Variable |
| tert-Butyl Ester | TFA | DCM | 1 | RT | >95 |
| N-Oxide Cleavage | |||||
| N-Oxide | PCl₃ | DCM | 3 | 0 to RT | ~85 |
| N-Oxide | Pd(OAc)₂, dppf, Et₃N | MeCN | 1 | 140 (MW) | >90 |
Visualizing the Strategy: Diagrams
The following diagrams illustrate the logical flow of the protecting group strategies.
Caption: General workflow for a protecting group strategy.
Caption: Orthogonal deprotection of a t-butyl ester and N-oxide.
Experimental Protocols
Protection of the Carboxylic Acid as a Methyl Ester
-
Reagents and Materials: this compound, Methanol (anhydrous), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromopyridine-2-carboxylate.
-
Protection of the Pyridine Nitrogen as an N-Oxide
-
Reagents and Materials: this compound methyl ester, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve methyl 5-bromopyridine-2-carboxylate (1.0 eq) in DCM.
-
Add m-CPBA (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-oxide.
-
Deprotection of the Methyl Ester (Hydrolysis)
-
Reagents and Materials: Methyl 5-bromopyridine-2-carboxylate N-oxide, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture to pH ~4-5 with dilute HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the carboxylic acid.
-
Deprotection of the N-Oxide (Deoxygenation)
-
Reagents and Materials: this compound N-oxide, Phosphorus trichloride (PCl₃), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-oxide (1.0 eq) in DCM and cool to 0 °C.
-
Add PCl₃ (1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deoxygenated product.
-
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules derived from this compound. An orthogonal approach, such as the use of a tert-butyl ester for the carboxylic acid and an N-oxide for the pyridine nitrogen, provides maximum flexibility for sequential synthetic transformations. The protocols provided herein serve as a guide for researchers to effectively implement these strategies in their synthetic endeavors.
References
- 1. jocpr.com [jocpr.com]
- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. N-oxide synthesis by oxidation [organic-chemistry.org]
- 10. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Bromopyridine-2-carboxylic Acid
Welcome to the technical support center for the Suzuki coupling of 5-Bromopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when performing a Suzuki coupling with this compound?
The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1][2][3] This is a significant issue with heteroaryl boronic acids.[1]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct or the coupling of two molecules of the aryl halide.[1][4] The presence of oxygen can promote the homocoupling of boronic acids.[1][5]
-
Dehalogenation: The reduction of the 5-bromopyridine starting material to pyridine-2-carboxylic acid.[4]
-
Decarboxylation: The loss of the carboxylic acid group from the starting material or product, which can be promoted by high temperatures.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and leading to low or no yield.[4][6]
Q2: My reaction is giving a low yield or failing completely. What are the first things I should check?
Low or no yield is a common problem and can stem from several factors:[4]
-
Inactive Catalyst: Ensure your palladium source is active. Pd(0) is the active catalytic species; if you are using a Pd(II) source, it needs to be reduced in situ.[1][4] The catalyst can also be deactivated by oxygen.[4]
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical and often requires screening for optimal results.[4][7]
-
Catalyst Poisoning: The nitrogen on the pyridine ring can bind to the palladium catalyst, hindering its activity.[6] Using bulky, electron-rich phosphine ligands can help mitigate this.[1][6]
-
Poor Substrate Quality: Impurities in your this compound or boronic acid can negatively impact the reaction.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent system.[1][8]
Q3: How can I minimize protodeboronation of my boronic acid?
Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[1] To minimize it:
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids.[6] MIDA (N-methyliminodiacetic acid) boronates are also a highly stable option.[2]
-
Optimize Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling.[1]
-
Choice of Base: The pH of the reaction mixture is a critical factor.[2] A careful selection of the base is necessary to avoid conditions that promote protodeboronation.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, reducing the likelihood of this side reaction.[5]
Q4: What causes homocoupling of the boronic acid and how can I prevent it?
Homocoupling is often promoted by the presence of oxygen or an excess of the palladium catalyst.[4] To prevent it:
-
Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture and solvents to remove oxygen.[4][5] This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.[4]
-
Control Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling.[5]
-
Lower Catalyst Loading: Reducing the amount of palladium catalyst may also be beneficial.[4]
-
Slow Addition of Boronic Acid: Similar to preventing protodeboronation, a slow addition of the boronic acid can disfavor this bimolecular side reaction.[5]
Troubleshooting Guides
Issue 1: Significant Protodeboronation Product Observed
| Potential Cause | Suggested Solution | Reference |
| Unstable Boronic Acid | Switch to a more stable boronic acid derivative like a pinacol ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt. | [2][6] |
| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress closely to minimize reaction time. | [1] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). The optimal base can be substrate-dependent. | [3][4] |
| Presence of Protic Sources | Use anhydrous solvents and ensure all reagents are dry. | [9] |
Issue 2: High Levels of Homocoupling Byproduct
| Potential Cause | Suggested Solution | Reference |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (Ar or N₂). | [4][5] |
| High Catalyst Loading | Reduce the mol% of the palladium catalyst. | [4] |
| Sub-optimal Stoichiometry | Use a slight excess of the this compound (e.g., 1.1 equivalents). | [5] |
| High Boronic Acid Concentration | Add the boronic acid solution slowly to the reaction mixture. | [5] |
Issue 3: Low or No Product Yield
| Potential Cause | Suggested Solution | Reference |
| Catalyst Poisoning | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center. | [1][6] |
| Inactive Catalyst | Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst. Ensure the reaction is properly degassed to prevent catalyst oxidation. | [1][4] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). Increasing the temperature may also help. | [1][4] |
| Inefficient Oxidative Addition | Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands. | [6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if using a catalyst precursor, e.g., XPhos, 2-10 mol%)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the this compound, the boronic acid/ester, and the base.[4]
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) 3-5 times to create an inert atmosphere.[4]
-
Add the degassed solvent via syringe.[4]
-
If using a catalyst precursor and a separate ligand, add the ligand now.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Technical Support Center: 5-Bromopyridine-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in reactions involving 5-Bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block used in a variety of chemical transformations. The most common reactions involve modifications at the bromine and carboxylic acid functionalities. These include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the 5-position of the pyridine ring.
-
Amide Bond Formation: To convert the carboxylic acid into an amide.
-
Esterification: To transform the carboxylic acid into an ester.
-
Other Cross-Coupling Reactions: Such as Heck and Sonogashira couplings, to introduce different substituents at the 5-position.
Q2: Why am I experiencing low yields in my Suzuki-Miyaura coupling reaction?
Low yields in Suzuki-Miyaura couplings with 5-bromopyridines are a common issue. Several factors can contribute to this:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] The active Pd(0) species might not be forming correctly or could be deactivated by atmospheric oxygen.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and often requires screening.[1]
-
Poor Substrate Quality: Impurities in either the this compound or the boronic acid can negatively impact the reaction.
-
Presence of Labile Protons: The carboxylic acid group itself can sometimes interfere with the catalytic cycle.[2]
Q3: How can I minimize side reactions in my Suzuki-Miyaura coupling?
Common side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[1]
-
To reduce homocoupling: Ensure thorough degassing of the reaction mixture to remove oxygen and consider using a slight excess of the this compound.[1]
-
To minimize dehalogenation: Try using a milder base or a different phosphine ligand, and consider lowering the reaction temperature.[1]
Q4: My amide coupling reaction is not proceeding well. What could be the problem?
Low yields in amide bond formation can be attributed to several factors:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be efficient enough or used in insufficient quantity.
-
Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents.
Q5: What is the best way to purify the products from these reactions?
Purification strategies will depend on the specific properties of the product. Common techniques include:
-
Aqueous Workup: To remove water-soluble byproducts and excess reagents. This often involves washing with acidic and basic solutions.
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and non-polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the quality of the palladium source. Use pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1] |
| Suboptimal Base | Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.[1] |
| Inappropriate Solvent | Use a mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water to ensure solubility of all reagents.[1] |
| Low Temperature | Gradually increase the reaction temperature (typically 80-110 °C), while monitoring for side product formation.[1] |
| Oxygen Sensitivity | Thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1] |
| Carboxylic Acid Interference | Protect the carboxylic acid as an ester before the coupling reaction and deprotect it afterward. |
Issue: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling (R-R) | Presence of oxygen or excess palladium catalyst. | Rigorously degas the reaction mixture. Use a slight excess of the aryl halide.[1] Consider lowering the catalyst loading. |
| Dehalogenation | Certain phosphine ligands and bases, especially at high temperatures. | Try a different ligand or a milder base. Lower the reaction temperature.[1] |
| Protodeborylation | Excess water, high temperatures, or a non-optimal base. | Use a milder base like KF or K₂CO₃. Minimize reaction time and temperature.[1] |
Amide Bond Formation
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | Choose a more powerful coupling reagent (e.g., HATU, COMU). Ensure you are using the correct stoichiometry (typically 1.0-1.5 equivalents). |
| Amine Protonation | Add a non-nucleophilic base, such as DIPEA or triethylamine (2-3 equivalents), to neutralize the carboxylic acid and any acid byproducts. |
| Steric Hindrance | Increase the reaction temperature. Consider converting the carboxylic acid to a more reactive acyl chloride or acyl fluoride intermediate. |
| Hydrolysis of Activated Intermediate | Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. |
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | Acetonitrile/Water (4:1) | 80-100 | Varies | General starting point for optimization.[1] |
| Pd(OAc)₂/P(t-Bu)₃ | KF | - | Room Temp | - | Mentioned as a potent system for aryl halides.[1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 85-95 | Moderate to Good | Effective for various functionalized arylboronic acids.[2] |
| Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 80 | 88-99 | Optimized conditions for some aryl bromides.[3] |
Note: Yields are highly substrate-dependent and the above table serves as a guide for reaction optimization.
Table 2: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Yield | Notes |
| EDC | HOBt | DIPEA/TEA | DMF or DCM | Good | Water-soluble carbodiimide; urea byproduct removed by aqueous workup. |
| HATU | - | DIPEA | DMF | Good to Excellent | Highly efficient, especially for hindered substrates. |
| COMU | Collidine | - | Aqueous Media | Good | Effective for anilines in the presence of water.[4] |
| TPTU | NMI | - | Aqueous Media | Good | Effective for anilines in the presence of water.[4] |
Note: Yields can vary significantly based on the specific amine and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium catalyst.[1]
-
Seal the flask with a septum and attach it to a condenser.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[1]
-
Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for 15-30 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 85-95 °C) and stir vigorously.[2]
-
Monitor the reaction's progress using TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Amide Coupling using HATU
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
HATU (1.0-1.5 equiv)
-
DIPEA (2.0-3.0 equiv)
-
Anhydrous DMF or DCM
-
-
Reaction Setup:
-
Under an inert atmosphere, add the this compound and HATU to a flame-dried round-bottom flask with a magnetic stir bar.[5]
-
Add anhydrous DMF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Workup and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: General Procedure for Fischer Esterification
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Alcohol (can be used as solvent, large excess)
-
Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH, catalytic amount)
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the this compound in the alcohol.
-
Carefully add the acid catalyst to the solution.
-
Attach a reflux condenser.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux for several hours. The reaction time will depend on the specific alcohol and substrate.
-
Monitor the reaction by TLC to check for the disappearance of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography.
-
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for amide bond formation using HATU.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Purification of 5-Bromopyridine-2-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromopyridine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound and its related compounds.
Q1: My final product has a low yield after purification. What are the common causes?
A1: Low recovery can stem from several stages of your process:
-
Incomplete Reaction: The synthesis may not have gone to completion, leaving significant amounts of starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion.
-
Losses During Extraction: this compound can behave as a zwitterion, making it soluble in the aqueous layer under certain pH conditions.[1] Careful adjustment of pH is critical during acid-base extractions to ensure the compound is in its neutral, organic-soluble form.
-
Suboptimal Recrystallization: The chosen solvent system may not be ideal, leading to significant product loss in the mother liquor. The product should have high solubility in the chosen solvent at high temperatures and low solubility at cool temperatures.[2]
-
Degradation on Silica Gel: Pyridine derivatives, being basic, can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption or degradation during column chromatography.[3]
Q2: My purified product still shows impurities on NMR/LC-MS. How can I identify and remove them?
A2: The nature of the impurity dictates the best removal strategy:
-
Unreacted Starting Material: If the starting material has a different polarity, column chromatography is often effective. Optimizing reaction conditions to drive the reaction to completion is the best first step.[2]
-
Isomeric Byproducts: The formation of isomers (e.g., from alternative bromination positions) can be very challenging to resolve as they often have similar polarities.[2] High-performance column chromatography with a shallow elution gradient or a different stationary phase (like alumina) may be required.[2]
-
Salts: Inorganic salts from the workup (e.g., NaCl) can often be removed by washing the organic extract thoroughly with water. If the product is water-soluble, converting it to an ester derivative can facilitate an easier purification process.[1]
-
Over-brominated Species: In reactions involving bromination, di- or tri-brominated byproducts can form.[4] These are typically less polar than the mono-brominated product and can often be separated by column chromatography.
Q3: I'm having trouble with the recrystallization of this compound. It's "oiling out" or not crystallizing at all. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of solid crystals. Here are some solutions:
-
Reduce the Temperature of Saturation: Use more solvent to create a less concentrated solution, or switch to a lower-boiling point solvent. This ensures the solution becomes saturated at a temperature below the compound's melting point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Rapid cooling often promotes oiling or the formation of very small, impure crystals. A patent for the synthesis of this compound suggests recrystallization from ethanol.[5]
Q4: My pyridine derivative streaks badly on the silica gel column and the recovery is poor. How can I improve my column chromatography?
A4: Streaking (peak tailing) is a classic problem with basic compounds like pyridines on acidic silica gel.[3]
-
Deactivate the Silica: Pre-treat the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia.[2] This neutralizes the acidic silanol sites.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.[2]
-
Mobile Phase Additives: Adding a small amount of triethylamine or pyridine to your eluent can significantly improve peak shape by competing with your compound for the active sites on the silica.[3]
-
pH Adjustment: For reverse-phase HPLC, adjusting the mobile phase pH can control the ionization of the pyridine and improve peak shape. Lowering the pH (e.g., to 2.5-3.0) protonates the silanol groups, minimizing their interaction with the basic analyte.[3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Methanol | Soluble | [6][7] |
| Water | Soluble (as salt) | [1] |
| Ethanol | Soluble (for recrystallization) | [5] |
| Dichloromethane | Sparingly Soluble | [2] |
| Hexanes | Insoluble |[2] |
Table 2: Typical Purification Parameters
| Purification Method | Parameter | Typical Value / Condition | Notes | Reference |
|---|---|---|---|---|
| Recrystallization | Solvent | Ethanol | Used after synthesis via oxidation. | [5] |
| Solvent Pair | Hexanes / Ethyl Acetate | Good starting point for less polar derivatives. | [2] | |
| Column Chromatography | Stationary Phase | Silica Gel | Standard choice, but may require deactivation. | [2] |
| Neutral Alumina | Alternative for basic compounds to prevent degradation. | [2] | ||
| Mobile Phase | Ethyl Acetate / Hexanes Gradient | A common system for separating products of varying polarity. | [2] |
| | Mobile Phase Additive | 0.1-1% Triethylamine | Added to the eluent to reduce peak tailing on silica gel. |[2][3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is based on a method described in a patent for the preparation of the compound.[5]
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to allow for the formation of large crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent. The expected melting point of the pure compound is 173-175°C.[7][8]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guide for purifying a neutral derivative of this compound (e.g., a methyl ester).[2][6]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A gradient of ethyl acetate in hexanes is a common starting point.[2]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will move the compounds down the column at different rates.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: A workflow for troubleshooting common purification issues.
Caption: Decision tree for selecting a suitable purification method.
Caption: Step-by-step workflow for a recrystallization experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 5. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 6. This compound METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 7. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Overcoming Catalyst Inhibition in Bromopyridine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst inhibition in bromopyridine coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations and actionable solutions.
Common Issues in Bromopyridine Coupling Reactions
Q1: Why are my cross-coupling reactions with bromopyridines, especially 2-bromopyridines, consistently giving low yields?
A1: Low yields in cross-coupling reactions involving bromopyridines are a common challenge, often referred to as the "2-pyridyl problem."[1][2] The primary reason is the inhibition or deactivation of the palladium catalyst by the pyridine nitrogen.[3][4] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.[1][5] This is particularly pronounced with 2-bromopyridines due to the proximity of the nitrogen to the reaction site.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, hindering the coordination of the pyridine nitrogen.[1][5] Commonly successful ligands include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).[1][4]
-
Catalyst Choice: Utilize well-defined palladium pre-catalysts (e.g., XPhos Pd G3). These can ensure the efficient generation of the active Pd(0) species.[4]
-
Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[6]
-
Reaction Conditions: Optimize the base, solvent, and temperature. A thorough screening of these parameters is often necessary.[3]
Q2: I am observing a significant amount of debrominated pyridine as a byproduct. What causes this and how can I prevent it?
A2: The formation of a debrominated pyridine is a result of a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the desired coupling partner.[3]
Prevention Strategies:
-
Choice of Base: Avoid using strong bases like sodium tert-butoxide (NaOtBu) when possible, as they can sometimes promote this side reaction. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred in Suzuki couplings.[3]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation in Suzuki reactions.[3]
-
Reagent Purity: Ensure all reagents, especially boronic acids in Suzuki couplings, are of high purity and stored correctly to prevent degradation that could introduce hydride impurities.[3]
-
Optimize Ligand and Temperature: The choice of ligand and a lower reaction temperature can influence the relative rates of the desired reductive elimination versus hydrodehalogenation.[1]
Q3: My reaction has stalled, and I see the formation of palladium black. What is happening and what should I do?
A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium aggregates.[1] This is often a consequence of a slow catalytic cycle, which can be caused by pyridine inhibition. When the catalytic cycle is sluggish, the active Pd(0) species has a longer lifetime in solution, increasing the likelihood of agglomeration.[1]
Solutions:
-
Optimize Reaction Rate: Implement strategies to accelerate the catalytic cycle, such as using a more effective ligand, a more suitable base, or adjusting the temperature.[1]
-
Use a Stabilizing Ligand: Some ligands are more effective at stabilizing the Pd(0) species and preventing agglomeration.[1]
-
Lower Reaction Temperature: While seemingly counterintuitive, excessively high temperatures can accelerate catalyst decomposition.[4] Consider running the reaction at a lower temperature for a longer duration.
Q4: Are other coupling reactions like Negishi and Kumada also affected by pyridine inhibition?
A4: Yes, the fundamental issue of catalyst inhibition by the pyridine nitrogen is not limited to Suzuki and Buchwald-Hartwig reactions. In Negishi (organozinc reagents) and Kumada (Grignard reagents) couplings, the Lewis basicity of the pyridine ring can similarly lead to catalyst poisoning.[2][7][8]
General Troubleshooting for Negishi and Kumada Couplings of Bromopyridines:
-
Ligand Choice: As with other cross-couplings, the use of bulky and electron-rich phosphine ligands can be beneficial.
-
Robust Catalyst Systems: For Negishi couplings, catalyst systems known for their robustness, such as those employing PEPPSI-type catalysts, may be advantageous.[9]
-
Reaction Conditions: Careful control of reaction conditions is crucial, as the organometallic reagents used in Negishi and Kumada couplings are highly reactive and sensitive.[7][10]
-
Additive Effects: In some cases, additives can mitigate catalyst inhibition, though this is highly system-dependent.[2]
Data Presentation: Catalyst and Condition Screening
The following tables provide a summary of commonly used conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings of bromopyridines to guide your experimental design.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-4 | A robust system for many bromopyridines.[3] |
| Pd₂(dba)₃ | XPhos | 1.5-3 | Highly effective for challenging substrates, including 2-bromopyridines.[5] |
| Pd(PPh₃)₄ | None | 3-5 | A classic, single-component catalyst, often effective for 3- and 4-bromopyridines.[11] |
| PdCl₂(dppf) | None | 5 | A versatile catalyst for a broad range of Suzuki couplings.[3] |
Table 2: Common Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Solvent System | Base | Base Equivalents | Temperature (°C) |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 2.0 - 3.0 | 90 - 100 |
| Toluene / H₂O | K₂CO₃ | 2.0 | 100 |
| THF | KF | 3.0 | 80 |
| 50% aq. Isopropanol | K₂CO₃ | 2.0 | 80 |
Data compiled from multiple sources.[1][5][11][12]
Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | 1-2 | NaOtBu | Toluene | 80 - 110 |
| Pd(OAc)₂ | BINAP | 5 | Cs₂CO₃ | Toluene | 110 |
| XPhos Pd G3 | None | 2 | NaOtBu | Toluene or Dioxane | 80 - 110 |
| Pd₂(dba)₃ | Xantphos | 1-2 | NaOtBu | Toluene | 80 - 100 |
Data compiled from multiple sources.[4][13][14]
Experimental Protocols
Below are detailed, generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with bromopyridines. These should serve as a starting point and may require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube with a condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the bromopyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), and palladium catalyst.[12]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes, or by performing three vacuum/backfill cycles.[11]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[12]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.[12]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11][12]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%) or a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial, add the 2-bromopyridine (1.0 equiv), amine (1.2 equiv), base (1.4 equiv), and phosphine ligand (if used).[4]
-
Catalyst Addition: Add the palladium source or precatalyst.[4]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[4]
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
Visualizations
Catalyst Deactivation Pathway
Caption: Inhibition of the palladium catalyst by coordination of the pyridine nitrogen.
Experimental Workflow for Cross-Coupling
Caption: A generalized experimental workflow for bromopyridine cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yielding bromopyridine coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kumada Coupling | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. reddit.com [reddit.com]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Decarboxylation of 5-Bromopyridine-2-carboxylic Acid
Welcome to the technical support center for the decarboxylation of 5-Bromopyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this common synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the decarboxylation of this compound?
A1: The two primary methods for the decarboxylation of this compound to yield 5-bromopyridine are thermal decarboxylation and copper-catalyzed decarboxylation. Thermal decarboxylation involves heating the substrate, often in a high-boiling solvent, to induce the loss of carbon dioxide. Copper-catalyzed decarboxylation offers a milder alternative, utilizing a copper catalyst to facilitate the reaction at lower temperatures.
Q2: What is the general mechanism for the decarboxylation of pyridine-2-carboxylic acids?
A2: The decarboxylation of pyridine-2-carboxylic acids, such as this compound, is believed to proceed through a zwitterionic intermediate. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing the negative charge that develops on the ring as the carboxyl group is eliminated. For picolinic acid and its derivatives, the Hammick mechanism may also be relevant, especially in the presence of carbonyl compounds.[1][2][3][4]
Q3: How does the bromo-substituent at the 5-position affect the decarboxylation?
A3: Electron-withdrawing substituents on the pyridine ring can influence the rate of decarboxylation. Studies on substituted picolinic acids suggest that electron-withdrawing groups can accelerate the decarboxylation in the acidic form.[1][2] Therefore, the bromo group at the 5-position is expected to facilitate the reaction compared to unsubstituted picolinic acid.
Q4: What are the potential side reactions during the decarboxylation of this compound?
A4: A significant potential side reaction is protodebromination , where the bromo-substituent is replaced by a hydrogen atom, leading to the formation of pyridine as a byproduct. This is more likely to occur under harsh reaction conditions, such as very high temperatures or in the presence of certain reagents that can act as a hydride source. Incomplete decarboxylation is another common issue, resulting in the contamination of the final product with the starting material.
Troubleshooting Guides
This section addresses common issues encountered during the decarboxylation of this compound and provides potential solutions.
Issue 1: Low or No Yield of 5-Bromopyridine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction (Thermal Decarboxylation) | Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature. Be cautious of potential side reactions at very high temperatures. Increase Reaction Time: Extend the reaction time. Some decarboxylations require prolonged heating to go to completion. |
| Incomplete Reaction (Copper-Catalyzed Decarboxylation) | Check Catalyst and Ligand Activity: Ensure the copper catalyst (e.g., Cu₂O, CuI) and ligand (e.g., 1,10-phenanthroline) are of good quality and have not degraded. Optimize Catalyst Loading: While catalytic, the amount of copper can be critical. Try increasing the catalyst and ligand loading incrementally. Solvent Choice: The solvent can significantly impact the reaction. High-boiling polar aprotic solvents like NMP, quinoline, or a mixture of both are often effective.[5][6] |
| Substrate Purity | Purify Starting Material: Impurities in the this compound can interfere with the reaction. Recrystallize or purify the starting material before use. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Protodebromination (Formation of Pyridine) | Lower Reaction Temperature: High temperatures can promote the cleavage of the C-Br bond. If using thermal decarboxylation, try to find the minimum temperature required for efficient decarboxylation. Switch to a Catalytic Method: Copper-catalyzed decarboxylation generally proceeds under milder conditions, which can help to minimize protodebromination. |
| Residual Starting Material | Optimize Reaction Conditions: Refer to the troubleshooting steps for "Incomplete Reaction" to drive the reaction to completion. Purification: Utilize fractional distillation or column chromatography to separate the 5-bromopyridine product from the more polar starting material. |
| Solvent Residue | Efficient Removal of Solvent: Ensure complete removal of the high-boiling solvent after the reaction. This can be achieved by vacuum distillation. |
Experimental Protocols
Below are detailed methodologies for the thermal and copper-catalyzed decarboxylation of this compound.
Protocol 1: Thermal Decarboxylation
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
This compound
-
High-boiling solvent (e.g., quinoline, N-methyl-2-pyrrolidone (NMP), or diphenyl ether)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Place this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Add a high-boiling solvent (e.g., quinoline) to the flask. A typical ratio is 5-10 mL of solvent per gram of carboxylic acid.
-
Set up a distillation apparatus to collect the 5-bromopyridine product as it forms.
-
Heat the mixture with stirring. The temperature required for decarboxylation can vary but is typically in the range of 180-250 °C.
-
Monitor the reaction by observing the evolution of CO₂ gas and the distillation of the product.
-
Continue heating until the gas evolution ceases and no more product distills over.
-
The collected distillate can be further purified by redistillation.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 5.0 g (24.7 mmol) of this compound |
| Solvent | 30 mL of Quinoline |
| Reaction Temperature | 230-240 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-75% |
Protocol 2: Copper-Catalyzed Decarboxylation (Microwave-Assisted)
This method offers a faster and often higher-yielding alternative to traditional thermal decarboxylation.
Materials:
-
This compound
-
Copper(I) oxide (Cu₂O)
-
1,10-Phenanthroline
-
N-Methyl-2-pyrrolidone (NMP)
-
Quinoline
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, Cu₂O (e.g., 5 mol%), and 1,10-phenanthroline (e.g., 10 mol%).
-
Add a mixture of NMP and quinoline (e.g., 3:1 v/v) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 190-220 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the NMP and quinoline.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 1.0 mmol of this compound |
| Catalyst | 0.05 mmol of Cu₂O |
| Ligand | 0.10 mmol of 1,10-Phenanthroline |
| Solvent | 1.5 mL NMP and 0.5 mL Quinoline |
| Microwave Temperature | 200 °C |
| Microwave Time | 20 minutes |
| Typical Yield | >80% |
Visualizations
Experimental Workflow for Copper-Catalyzed Decarboxylation
Caption: Workflow for copper-catalyzed decarboxylation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 5-Bromopyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound via the oxidation of 5-bromo-2-methylpyridine are often attributed to incomplete reaction or degradation of the product through over-oxidation.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Insufficient Oxidant: Ensure the correct molar ratio of potassium permanganate (KMnO₄) to the starting material. A common ratio is 2-3 equivalents of KMnO₄.
-
Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Temperature: Maintain the reaction temperature within the optimal range, typically between 85-90°C. Lower temperatures will slow down the reaction, while excessively high temperatures can lead to degradation.
-
-
Product Degradation (Over-oxidation):
-
Excess Oxidant: Using a large excess of KMnO₄ can lead to the cleavage of the pyridine ring, forming smaller acidic and gaseous byproducts.
-
High Temperature: Elevated temperatures can promote aggressive oxidation and product degradation.
-
Reaction pH: The reaction is typically performed in water. Strongly acidic or basic conditions can enhance over-oxidation.
-
Q2: My final product is difficult to purify. What are the likely impurities and how can I remove them?
A2: The primary impurities in this synthesis are unreacted starting material (5-bromo-2-methylpyridine), over-oxidation byproducts, and potentially impurities from the starting material itself.
Common Impurities and Purification Strategies:
| Impurity | Type | Identification | Purification Method |
| 5-bromo-2-methylpyridine | Unreacted Starting Material | Less polar than the product on TLC/HPLC. | 1. Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaOH solution). The carboxylic acid will form a water-soluble salt, while the neutral starting material can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). Acidify the aqueous layer to precipitate the pure product. 2. Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can effectively remove the less polar starting material. |
| Over-oxidation Byproducts (e.g., smaller carboxylic acids) | Side-reaction Products | Highly polar, may be water-soluble. | Recrystallization: These byproducts are often more soluble in the recrystallization solvent and will remain in the mother liquor. |
| 3-bromo-2-methylpyridine isomer | Starting Material Impurity | Similar polarity to 5-bromo-2-methylpyridine. | If present in the starting material, it will likely be oxidized to the corresponding carboxylic acid isomer, which can be difficult to separate from the desired product. High-purity starting material is crucial. |
| Di-brominated pyridines | Starting Material Impurity | Less polar than the mono-brominated starting material. | Can be removed from the starting material by chromatography or recrystallization prior to the oxidation reaction. |
Q3: After acidification of the reaction mixture, the product precipitates as an oil or a sticky solid. How can I obtain a crystalline product?
A3: "Oiling out" can occur due to the presence of impurities or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Slow Crystallization: After acidification, allow the solution to cool to room temperature slowly, and then further cool in an ice bath. Avoid crash cooling.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the solution.
-
Solvent for Precipitation: Ensure the pH is correctly adjusted to the isoelectric point of the carboxylic acid (typically pH 3-4) to minimize its solubility.
Experimental Protocols
Synthesis of this compound
This protocol describes the oxidation of 5-bromo-2-methylpyridine using potassium permanganate.
Materials:
-
5-bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (or Ethyl Acetate)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-bromo-2-methylpyridine (1 equivalent) and water.
-
Heating: Heat the mixture to 85-90°C with vigorous stirring.
-
Addition of Oxidant: Slowly add potassium permanganate (2.5 equivalents) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it reacts.
-
Reaction Monitoring: Continue heating and stirring until the purple color of the permanganate persists, indicating the consumption of the starting material. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates.
-
Purification of this compound
1. Acid-Base Extraction:
-
Cool the combined filtrate in an ice bath.
-
Slowly add a solution of sodium hydroxide (e.g., 2M NaOH) until the pH is ~10-12.
-
Extract the basic aqueous solution with dichloromethane or ethyl acetate (2 x 50 mL for a 10g scale reaction) to remove any unreacted 5-bromo-2-methylpyridine.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 3-4. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
2. Recrystallization:
-
Dissolve the crude, dried product in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Purity
| Parameter | Condition A (Optimal) | Condition B (Suboptimal - High Temp) | Condition C (Suboptimal - Excess KMnO₄) |
| Temperature | 85-90°C | 100-110°C | 85-90°C |
| KMnO₄ (equiv.) | 2.5 | 2.5 | 4.0 |
| Typical Yield (Crude) | 75-85% | 50-60% | 60-70% |
| Purity (Crude, HPLC) | ~90% | ~70% (significant over-oxidation byproducts) | ~80% (significant over-oxidation byproducts) |
| Purity (after Purification) | >98% | >97% | >97% |
Note: The data presented are typical and may vary based on specific experimental setup and scale.
Visualizations
Experimental Workflow
Technical Support Center: Optimizing Base Selection for 5-Bromopyridine Suzuki Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to base selection and overall reaction optimization.
Troubleshooting Guide
This guide addresses common problems encountered during the Suzuki coupling of 5-bromopyridine, offering potential causes and solutions in a question-and-answer format.
Issue: Low to No Product Yield
Question: My Suzuki coupling reaction with 5-bromopyridine is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
Answer: Low yields are a frequent challenge with pyridine substrates due to several factors. The primary reasons include catalyst inhibition and suboptimal reaction conditions.[1][2]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active Pd(0) species.[4]
-
Solution: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed, highly active precatalyst system (e.g., Buchwald precatalysts).[1]
-
-
Suboptimal Base Selection: The choice of base is critical for activating the boronic acid.[5] The strength, solubility, and nature of the base can significantly impact the reaction outcome.[1][6]
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction.
-
Solution: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[1] Ensure you are using an appropriate solvent system for your specific substrates.
-
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at an adequate rate.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[1]
Issue: Significant Side Product Formation
Question: I am observing significant side products in my reaction, such as homocoupling of the boronic acid or dehalogenation of the 5-bromopyridine. How can I minimize these?
Answer: The formation of side products is a common issue that can often be mitigated by adjusting the reaction conditions.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][4]
-
Protodeboronation (Hydrolysis of Boronic Acid): This occurs when the boronic acid reacts with water to form the corresponding arene, and it is often promoted by high temperatures and a non-optimal base.[1][3]
-
Dehalogenation: The 5-bromopyridine can be reduced to pyridine, particularly at high temperatures or with certain phosphine ligands and bases.[1]
-
Solution: Try using a milder base or a different ligand. Lowering the reaction temperature may also be beneficial.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5] Its primary function is to activate the organoboron species (boronic acid or ester), making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[8][9] There are two main proposed pathways for this activation[5][10]:
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[5]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[5]
Q2: How do I choose the best base for my 5-bromopyridine Suzuki coupling?
A2: The optimal base is highly dependent on the specific boronic acid, catalyst, and solvent system being used.[6] A screening of several bases is the most effective approach to identify the best conditions for your particular reaction. Inorganic bases are most commonly used.[5] For challenging substrates like 5-bromopyridine, stronger, non-nucleophilic bases are often a good starting point.
Q3: Can organic bases be used for 5-bromopyridine Suzuki couplings?
A3: While less common than inorganic bases, organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) can be used.[5] They may be advantageous in situations where the substrate is sensitive to strong inorganic bases.[5] However, in some studies, inorganic bases have shown superior performance.[11]
Q4: Does the cation of the inorganic base matter?
A4: Yes, the cation can influence the solubility and reactivity of the base. For example, cesium carbonate (Cs₂CO₃) is often found to be highly effective, potentially due to the properties of the cesium cation.[12]
Data Presentation: Comparison of Bases in Suzuki Coupling
The following table summarizes the performance of various bases in Suzuki-Miyaura coupling reactions, providing a general guideline for selection. Note that optimal conditions are substrate-dependent.
| Base | Common Substrates | Typical Yield Range | Notes |
| K₃PO₄ | Challenging heteroaryl halides | High | Often effective for difficult couplings due to its strength.[1] |
| Cs₂CO₃ | Aryl and heteroaryl halides | High | A strong base that is frequently successful when others fail.[12] |
| Na₂CO₃ | Aryl bromides and iodides | Moderate to High | A common and cost-effective choice, but may be less effective for challenging substrates.[13] |
| K₂CO₃ | Aryl bromides and iodides | Moderate to High | Similar in reactivity to Na₂CO₃, a widely used base.[6] |
| KF | Aryl bromides | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid.[5] Can be a milder option.[1] |
| CsF | Aryl halides | High | Can be a very effective base, sometimes outperforming other carbonates and phosphates.[14] |
| NaOH/KOH | Aryl bromides | Variable | Strong bases, but their high basicity can sometimes lead to undesirable side reactions.[5] |
| TEA/DIPEA | Base-sensitive substrates | Variable | Organic bases that can be useful when inorganic bases are too harsh.[5][15] |
Experimental Protocols
General Protocol for Base Screening in 5-Bromopyridine Suzuki Coupling
This protocol provides a starting point for screening different bases. It should be optimized for your specific substrates.
Materials:
-
5-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyridine, the arylboronic acid, and the base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.[6]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the mixture vigorously.[16]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purify the crude product by an appropriate method, such as flash column chromatography.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in 5-bromopyridine Suzuki couplings.
Caption: Proposed pathways for boronic acid activation by a base in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Preventing dehalogenation of 5-Bromopyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 5-Bromopyridine-2-carboxylic acid during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of pyridine-2-carboxylic acid. This byproduct reduces the yield of the desired product and complicates the purification process.
Q2: Which analytical techniques can be used to detect dehalogenation?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical methods such as:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a more polar spot compared to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the molecular weight of pyridine-2-carboxylic acid will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a new aromatic proton signal in the region where the bromine atom was located.
Q3: What are the primary causes of dehalogenation in cross-coupling reactions?
A3: Several factors can promote dehalogenation, including:
-
High Reaction Temperatures: Elevated temperatures can increase the rate of dehalogenation.
-
Strong Bases: Strong bases, particularly alkoxides like NaOtBu or KOtBu, can act as hydride sources or promote pathways leading to dehalogenation.[1]
-
Catalyst and Ligand Choice: The properties of the palladium catalyst and its associated ligands play a crucial role. Less stable catalysts or certain phosphine ligands can favor the dehalogenation pathway.
-
Solvent: Protic solvents (e.g., alcohols) and certain polar aprotic solvents like DMF can sometimes act as hydride sources, contributing to dehalogenation.[2]
-
Presence of Water: Water in the reaction mixture can react with bases or other reagents to generate hydride species.
Q4: How does the carboxylic acid group in this compound affect dehalogenation?
A4: The carboxylic acid group at the 2-position can influence the reaction in several ways. It can coordinate to the palladium catalyst, potentially altering its reactivity and stability.[3] This chelation can sometimes inhibit the desired catalytic cycle. Furthermore, the acidic proton of the carboxylic acid can react with the base, affecting its effective concentration. To mitigate these effects, it is often advantageous to use the methyl or ethyl ester of the carboxylic acid for the cross-coupling reaction, followed by hydrolysis to obtain the final product.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and minimize dehalogenation in common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
Issue: Significant formation of pyridine-2-carboxylic acid is observed during the Suzuki-Miyaura coupling.
Below is a troubleshooting workflow to address this issue:
References
Technical Support Center: 5-Bromopyridine-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and its common derivatives?
This compound is a white to light yellow powder.[1] It is soluble in polar solvents like methanol, which is advantageous for reaction setup and workup procedures.[1] The solubility of its derivatives will vary depending on the functional group installed. For instance, ester derivatives are generally less polar and more soluble in common organic solvents like ethyl acetate and dichloromethane, while amide derivatives may have varying solubilities based on the amine used.
Q2: What are the key reactive sites on this compound?
This versatile building block has three main reactive sites:
-
The Carboxylic Acid Group: Can undergo esterification, amidation, reduction to an alcohol, or conversion to an acyl chloride.
-
The Bromine Atom: Can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions like Suzuki-Miyaura coupling to form new carbon-carbon bonds.[1]
-
The Pyridine Ring: The nitrogen atom can be protonated or alkylated, and the ring can influence the reactivity of the other functional groups.
Q3: What are some common impurities that might be present in starting material or arise during reactions?
Common impurities can include starting materials from its synthesis, such as 2-amino-5-bromopyridine or 2-amino-3,5-dibromopyridine if over-bromination occurred.[2] During reactions, side products can arise from incomplete reaction or side reactions involving the different functional groups. For example, in amide coupling reactions, the formation of an imide from two acyl-pyrimidine fragments has been observed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Esterification/Amidation | Incomplete reaction due to equilibrium. | For esterification, use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus). For amidation, ensure complete activation of the carboxylic acid using an appropriate coupling agent. |
| Emulsion Formation During Aqueous Workup | The presence of both polar and nonpolar functional groups in the product and byproducts can lead to the formation of stable emulsions, especially when using chlorinated solvents like dichloromethane. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, try adding a small amount of methanol. Allowing the mixture to stand for an extended period can also help in phase separation. |
| Product is Water-Soluble and Lost During Extraction | The pyridine nitrogen can be protonated at acidic pH, and the carboxylic acid can be deprotonated at basic pH, increasing water solubility. | Carefully adjust the pH of the aqueous layer to the isoelectric point of your product before extraction. If the product is an ester or amide, ensure the pH is neutral or slightly basic to avoid protonating the pyridine nitrogen. For the carboxylic acid product, acidify the aqueous layer to a pH of 4-5 to precipitate the solid, which can then be collected by filtration. |
| Difficulty in Removing Coupling Reagent Byproducts (e.g., DCU from DCC coupling) | Dicyclohexylurea (DCU) is often insoluble in many common organic solvents. | After the reaction, dilute the mixture with a nonpolar solvent like diethyl ether or hexanes and cool it to precipitate the DCU, which can then be removed by filtration. |
| Unexpected Side Product in Suzuki Coupling | Protodeboronation of the boronic acid reagent can occur, leading to the formation of a byproduct where the boronic acid group is replaced by a hydrogen atom. | Ensure your reaction conditions are anhydrous and under an inert atmosphere. The choice of base can also be critical; using a non-aqueous base like potassium fluoride (KF) can sometimes mitigate this issue. |
Experimental Protocols
General Workup Procedure for Esterification of this compound
This protocol is a general guideline and may need to be optimized for specific substrates and reaction scales.
-
Reaction Quenching: After confirming the reaction is complete by a monitoring technique like TLC or LC-MS, cool the reaction mixture to room temperature. If the reaction was conducted in a polar solvent like methanol, it is often beneficial to remove the solvent under reduced pressure.
-
Dilution: Dissolve the residue in an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (10-20 mL per gram of starting material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and unreacted carboxylic acid. Be cautious of gas evolution (CO₂).
-
Wash with water.
-
Wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure ester.
Quantitative Data Summary
| Reaction Type | Product | Typical Yield | Purification Method |
| Esterification | Methyl 5-bromopyridine-2-carboxylate | >90% | Recrystallization or Column Chromatography |
| Amidation | N-alkyl/aryl-5-bromopyridine-2-carboxamide | 70-95% | Column Chromatography or Recrystallization |
| Suzuki Coupling | 5-Aryl-pyridine-2-carboxylic acid | 60-85% | Column Chromatography |
Visual Workflow for Workup and Purification
Caption: General experimental workflow for the workup and purification of this compound reaction products.
References
Validation & Comparative
Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The three isomers of bromopyridine—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their utility in modern synthetic chemistry is most prominent in palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds. However, the position of the bromine atom on the pyridine ring significantly influences the reactivity of the C-Br bond, impacting reaction conditions, catalyst choice, and overall yield.
This guide provides an objective comparison of the reactivity of these isomers in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in reaction design and optimization.
General Reactivity Trend
In most palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. The reactivity of the bromopyridine isomers is governed by the electronic and steric environment of the carbon-bromine bond, which is influenced by the position of the ring nitrogen.[1]
The generally accepted order of reactivity is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: As the most reactive isomer, the C-Br bond is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para-position. This makes the carbon atom at the 4-position highly electrophilic and susceptible to oxidative addition.[1]
-
2-Bromopyridine: The C-Br bond at the ortho-position is also electronically activated. However, the proximity of the nitrogen atom's lone pair of electrons can lead to coordination with the palladium catalyst. This can sometimes inhibit the reaction, a phenomenon known as catalyst poisoning, necessitating the use of specialized, bulky ligands to shield the metal center.[1][2]
-
3-Bromopyridine: This is typically the least reactive of the three isomers. The electronic influence of the nitrogen atom at the meta-position is weaker, resulting in a less electrophilic carbon center and consequently, slower rates of oxidative addition. Achieving comparable yields with 3-bromopyridine often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]
Comparative Performance in Cross-Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, illustrating the typical reactivity differences between the isomers. Conditions are generalized and may require optimization for specific substrates.
| Isomer | Suzuki-Miyaura Coupling Yield (%) (vs. Phenylboronic Acid)[1] | Heck Coupling Yield (%) (vs. Butyl Acrylate)[3][4] | Buchwald-Hartwig Amination Yield (%) (vs. Morpholine)[5] |
| 2-Bromopyridine | ~85-95% | ~11% (under specific supramolecular catalysis) | ~83% (with RuPhos precatalyst) |
| 3-Bromopyridine | ~70-80% | ~78% (under specific supramolecular catalysis) | ~71-76% (with various ligands) |
| 4-Bromopyridine | >95% | ~11% (under specific supramolecular catalysis) | High (expected, data extrapolated) |
Note: The Heck coupling data presented is from a study using a specific supramolecular catalyst system that favors the meta isomer, which is an exception to the general reactivity trend.[3][4] In many standard Heck reactions, the 4- and 2-isomers would be expected to be more reactive.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. These should be considered starting points and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of a bromopyridine isomer with an arylboronic acid.[6][7]
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol outlines a general method for the Mizoroki-Heck reaction between a bromopyridine and an alkene.[8][9]
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 6 mol%)
-
Base (e.g., Triethylamine (Et₃N), 1.5 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Schlenk tube or sealed reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the bromopyridine, palladium catalyst, and phosphine ligand.[8]
-
Add the anhydrous solvent and the base.
-
Add the alkene to the mixture.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.[9]
-
Stir the reaction at this temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.[8][9]
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[10][11]
Materials:
-
Bromopyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, phosphine ligand, and base.[12]
-
Seal the vessel, evacuate, and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the bromopyridine and the amine.[11]
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 5-Bromopyridine-2-carboxylic Acid and Other Pyridine Building Blocks in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, pyridine derivatives are indispensable scaffolds for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the myriad of available building blocks, 5-Bromopyridine-2-carboxylic acid stands out as a particularly versatile intermediate. This guide provides an objective comparison of this compound with other common pyridine building blocks, supported by experimental data, to inform strategic decisions in synthetic route design and execution.
Introduction to Pyridine Building Blocks
The pyridine ring is a core structural motif in numerous natural products and FDA-approved drugs. Its nitrogen atom imparts unique electronic properties and serves as a hydrogen bond acceptor, influencing molecular interactions and metabolic stability. The reactivity and utility of a pyridine building block are largely dictated by the nature and position of its substituents. Halogenated pyridines, such as bromopyridines, are particularly valuable due to their susceptibility to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
Physicochemical Properties of this compound
This compound is a white to light yellow crystalline solid with a melting point of 173-175 °C, indicating good thermal stability.[1] Its structure features a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This unique arrangement of functional groups provides a versatile platform for a multitude of chemical transformations.
| Property | Value | Reference |
| CAS Number | 30766-11-1 | [1] |
| Molecular Formula | C6H4BrNO2 | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 173-175 °C | [1] |
| Solubility | Soluble in polar solvents like methanol | [1] |
Comparative Performance in Cross-Coupling Reactions
The true utility of a building block is demonstrated in its performance in key chemical transformations. The following sections compare the reactivity of this compound and its analogs in three of the most powerful cross-coupling reactions in modern organic synthesis: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of bromopyridines in this reaction is influenced by the position of the bromine atom and the electronic nature of other substituents. While specific comparative data for this compound is limited, data from its close isomers and other substituted bromopyridines provide valuable insights.
General Reactivity Trend: The electron-withdrawing nature of the pyridine nitrogen generally activates the ring towards oxidative addition of palladium, with the effect being most pronounced at the 2- and 4-positions. Therefore, 2- and 4-bromopyridines are typically more reactive than 3-bromopyridines. The presence of an additional electron-withdrawing carboxylic acid group is expected to further enhance this reactivity.
Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid:
| Pyridine Building Block | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromonicotinic Acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 80 | 24 | 85 | [2] |
| 2-Bromo-6-methylisonicotinic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 16 | 94 | [3] |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 0.5 | 98 | [3] |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 1 | 92 | [3] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the boronic acid partner.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes. The reactivity trends observed in Suzuki-Miyaura coupling generally hold true for the Sonogashira reaction.
Comparative Yields in Sonogashira Coupling:
| Pyridine Building Block | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 98 | [4] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 3 | 99 | [3] |
| 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 3 | 99 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reaction is generally tolerant of a wide range of functional groups.
Comparative Yields in Buchwald-Hartwig Amination:
| Pyridine Building Block | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-bromo-4-methylpyridine | Morpholine | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 16 | 98 | [5] |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 2 | 99 | [3] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 2 | 95 | [3] |
Note: Data for the Buchwald-Hartwig amination of 2-Bromo-6-methylisonicotinic acid was not prevalent in the surveyed literature.[3]
Applications in Drug Discovery: Targeting Key Signaling Pathways
Pyridine-based building blocks are instrumental in the synthesis of inhibitors targeting a variety of signaling pathways implicated in human diseases, particularly cancer. The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibition
Kinases are a major class of drug targets, and many kinase inhibitors feature a pyridine core.
-
PIM Kinases: The PIM family of serine/threonine kinases is involved in cell survival and proliferation, and their upregulation is observed in numerous cancers. Pyridyl carboxamide scaffolds are being explored for the development of potent pan-PIM inhibitors.[6][7]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including neurodegenerative disorders and type II diabetes.[8][9][10][11] Pyridine-containing compounds have been investigated as potential GSK-3 inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyridine and pyrimidine derivatives are common scaffolds in the design of CDK inhibitors.
Caption: Simplified signaling pathways involving PIM, GSK-3, and CDK kinases, which are targeted by pyridine-based inhibitors.
PARP Inhibition and DNA Damage Response
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[12] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibitors can induce synthetic lethality. Pyridopyridazinone scaffolds, which can be synthesized from pyridine building blocks, have been designed as potent PARP-1 inhibitors.[13][14]
Caption: The role of PARP in DNA repair and its inhibition by pyridine-based compounds, leading to apoptosis in cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. The following are representative procedures for key cross-coupling reactions adapted from the literature for bromopyridine derivatives.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of bromopyridine carboxylic acid derivatives.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
If a biphasic solvent system is used, separate the organic layer, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a bromopyridine derivative.
General Protocol for Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of bromopyridines.[4][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of bromopyridines.[5][15][16]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 1.2-2.0 equiv relative to Pd)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, offering multiple reaction sites for diversification. Its performance in key cross-coupling reactions is expected to be robust, benefiting from the electronic activation of the pyridine ring and the carboxylic acid group. While direct, quantitative head-to-head comparisons with a wide range of other pyridine building blocks are not always available in the literature, the data from close analogs and related isomers demonstrate the high potential of this and other substituted bromopyridines. The choice of a specific building block will ultimately depend on the synthetic target, the desired reaction sequence, and the need for specific functional group handles. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient synthesis of complex, biologically active molecules.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scirp.org [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel GSK-3 inhibitors with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of mammalian GSK-3β promote in vitro plant cell reprogramming and somatic embryogenesis in crop and forest species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Synthetic Routes for 5-Substituted Pyridine-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-substituted pyridine-2-carboxylic acids is a critical endeavor in medicinal chemistry and materials science, as this scaffold is a key component in numerous bioactive molecules and functional materials. The strategic introduction of substituents at the C5 position of the pyridine ring allows for the fine-tuning of pharmacological and physicochemical properties. This guide provides an objective comparison of prominent synthetic methodologies for accessing these valuable compounds, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given research and development objective.
Key Synthetic Strategies at a Glance
Several modern synthetic strategies offer viable pathways to 5-substituted pyridine-2-carboxylic acids. The primary approaches involve the functionalization of a pre-formed pyridine ring, each with its own set of advantages and limitations. The choice of method often depends on the availability of starting materials, desired substituent, and scalability.
Caption: Key synthetic approaches to 5-substituted pyridine-2-carboxylic acids.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a robust and versatile method for introducing a wide range of substituents at the 5-position of the pyridine ring. This approach typically starts from a 5-halopyridine-2-carboxylic acid derivative.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridine-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [1] |
| 2 | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 72 | [2] |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | iPrOH/H₂O | 80 | 0.5 | 95 | [3] |
| 4 | 2,6-Dibromopyridine | Phenylboronic acid | [PdCl₂(dppf)] (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 78 (mono) | [4] |
Note: The data presented is for analogous pyridine systems to illustrate typical reaction conditions and yields, as direct examples for 5-substituted pyridine-2-carboxylic acids can be varied.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from literature for the synthesis of 5-aryl-pyridine-2-carboxylic acid derivatives.[1][5][6]
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk flask is added methyl 5-bromopyridine-2-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Solvent Addition and Degassing: Anhydrous 1,4-dioxane and water (typically in a 4:1 ratio) are added. The mixture is thoroughly degassed by bubbling with argon for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added.
-
Reaction: The flask is sealed and the mixture is heated to 90-100 °C with vigorous stirring for the specified time (typically 12-24 hours), or until reaction completion is indicated by TLC or LC-MS analysis.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the 5-aryl-pyridine-2-carboxylate.
-
Hydrolysis (if necessary): The purified ester is dissolved in a mixture of THF and water, and an excess of lithium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified with HCl, and the product is extracted with an organic solvent.
Direct C-H Activation/Functionalization
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material. For pyridines, this can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom.[7][8] A common approach is the use of a directing group or the conversion of the pyridine to its N-oxide to facilitate regioselective C-H activation.[9][10]
Comparative Data for Palladium-Catalyzed C-H Arylation
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Position | Reference |
| 1 | Pyridine N-oxide | Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | TFA | 120 | 24 | 85 | C2 | [10] |
| 2 | Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂ (5) | TBAI | DCE | 100 | 24 | 82 | C2 | [9] |
| 3 | 2-Quinolinecarboxyamide derivative | Intramolecular (C-Br) | Pd(OAc)₂ (10) | PPh₃ | DMA | 110 | 24 | 94 | C3 | [11] |
Note: Data highlights C-H activation on pyridine rings. Achieving C5 selectivity on a pyridine-2-carboxylic acid often requires specific directing group strategies.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of a Pyridine N-oxide
This protocol is a general procedure for the ortho-arylation of pyridine N-oxides.[9][10]
Caption: General workflow for direct C-H arylation of a pyridine N-oxide.
Detailed Steps:
-
Reaction Setup: In a sealed tube, pyridine-2-carboxylic acid N-oxide (1.0 equiv), the arylating agent (e.g., potassium aryltrifluoroborate, 2.0 equiv), and any additives (e.g., TBAI, 2.0 equiv) are combined.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%) and the solvent (e.g., DCE) are added.
-
Reaction: The tube is sealed, and the mixture is heated to 100-120 °C with stirring for 24 hours.
-
Work-up: After cooling, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.
-
Purification: The residue is purified by flash column chromatography to yield the arylated pyridine N-oxide.
-
N-oxide Reduction: The purified N-oxide is then reduced back to the pyridine, for example, by treatment with PCl₃ in a suitable solvent.
Halogen Dance Reaction
The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring.[12][13] This reaction can be exploited to move a halogen to a thermodynamically more stable position, which can then be functionalized. For instance, a halogen at C3 or C6 could potentially be "danced" to the C5 position under specific conditions, followed by lithiation and quenching with CO₂ or a cross-coupling reaction.[14][15]
Conceptual Workflow for Halogen Dance
Caption: Conceptual pathway for utilizing a halogen dance reaction.
Experimental Protocol: General Conditions for Halogen Dance on a Dihalopyridine
This protocol is based on general principles of halogen dance reactions on pyridine systems.[14][15]
Detailed Steps:
-
Reaction Setup: A solution of a dihalopyridine (e.g., 3,5-dibromopyridine) in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an argon atmosphere.
-
Base Addition: A solution of lithium diisopropylamide (LDA) (typically 1.0-1.2 equivalents) in THF is added dropwise, and the mixture is stirred at low temperature for a specific period to allow for the halogen dance to occur.
-
Electrophilic Quench: The desired electrophile (e.g., gaseous CO₂ for carboxylation, followed by acidic workup) is introduced to functionalize the newly formed organolithium species.
-
Work-up and Purification: The reaction is quenched, followed by a standard aqueous work-up and purification of the product by chromatography or recrystallization.
Summary and Outlook
The synthesis of 5-substituted pyridine-2-carboxylic acids can be achieved through several effective methodologies.
-
Suzuki-Miyaura cross-coupling stands out for its reliability, broad substrate scope, and well-documented procedures, making it a go-to method for introducing aryl and heteroaryl substituents.
-
Direct C-H activation offers a more atom-economical approach by avoiding pre-functionalization, though achieving high regioselectivity at the C5 position can be challenging and may require the use of N-oxides or specific directing groups.
-
The Halogen Dance reaction is a powerful but more complex strategy for accessing isomers that are difficult to obtain through other means. Its application requires careful optimization of reaction conditions.
The choice of synthetic route will ultimately be guided by the specific target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. For drug discovery and development, where rapid access to a diverse range of analogs is crucial, cross-coupling reactions often provide the most practical and versatile platform. As the field of C-H activation continues to mature, it is expected that more direct and selective methods for the functionalization of pyridine-2-carboxylic acids will become available.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Palladium-catalyzed direct C-H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 13. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The selection of an appropriate palladium catalyst system is critical for achieving high efficiency, selectivity, and yield. This guide provides a comparative overview of palladium catalysts for three key cross-coupling reactions of bromopyridines: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The performance of various catalyst systems is summarized based on experimental data, and detailed experimental protocols are provided.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize the performance of different palladium catalyst systems for the coupling of various bromopyridine substrates. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison across different substrates should be made with caution, as reactivity can vary significantly.
Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between a bromopyridine and an organoboron compound. The choice of ligand and base is crucial for high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | N/A | High | Effective for various arylboronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High | Highly active catalyst, good for mono-arylation. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | Effective for a broad range of boronic acids. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective | Good for mono-arylation. |
Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.[2][3] The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst.[2]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Substrate | Amine | Yield (%) |
| Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | 6-Bromopyridin-3-amine | n-Butylamine | >95 (Est.) |
| Pd₂(dba)₃ (1.5) | cataCXium A (3) | LHMDS (1.4) | Dioxane | 90 | 12 | 6-Bromopyridin-3-amine | Cyclohexylamine | >90 (Est.) |
| Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 6-Bromopyridin-3-amine | Morpholine | >85 (Est.) |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Reflux | 1 | 2-Bromopyridine deriv. | Various | Good |
| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | 60 |
Sonogashira Coupling of Bromopyridines
The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and a bromopyridine, and is a key method for synthesizing alkynylpyridines.[4] A copper(I) salt is often used as a co-catalyst.[5][6]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 2-amino-3-bromopyridine | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 2-amino-3-bromopyridine | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 2-amino-3-bromopyridine | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 2-amino-3-bromopyridine | 82 |
Mandatory Visualization
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Catalyst System and Performance Relationship
Caption: Relationship between catalyst components and reaction performance.
Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on bromopyridines. These should be adapted and optimized for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromopyridine and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).[7]
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.[7]
Sonogashira Coupling Protocol
Materials:
-
Bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and copper(I) iodide under an inert atmosphere.[8]
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[8]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkynylpyridine.[8]
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Purity of Synthesized 5-Bromopyridine-2-carboxylic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 5-Bromopyridine-2-carboxylic acid is a cornerstone of robust and reliable research. The presence of impurities can have a significant impact on the yield, reactivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for purity assessment in pharmaceutical development. This guide provides a comprehensive comparison of a proposed HPLC method for this compound with other analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most prevalent method for the purity analysis of polar to moderately non-polar small organic molecules, making it exceptionally well-suited for a substituted pyridine derivative like this compound. Its high resolving power, sensitivity, and quantitative accuracy establish it as the preferred method for separating the main compound from structurally similar impurities.
Potential Impurities in Synthesized this compound
The specificity of an analytical method is its ability to accurately measure the analyte in the presence of potential impurities. For this compound, these can originate from starting materials, byproducts, or degradation products. Common synthesis routes, such as the oxidation of 5-bromo-2-methylpyridine or the Sandmeyer reaction of 2-amino-5-bromopyridine, can introduce specific impurities:
-
Unreacted Starting Materials:
-
5-bromo-2-methylpyridine
-
2-amino-5-bromopyridine
-
-
Over-reacted or Side-reaction Products:
-
Byproducts from the Sandmeyer Reaction:
A well-developed HPLC method should be able to resolve the main peak of this compound from these and other potential impurities.
Experimental Protocol: HPLC Purity of this compound
This protocol outlines a general starting point for the purity analysis of this compound. Method optimization may be necessary based on the specific impurity profile of the synthesized batch.
1. Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram. The percentage purity is calculated using the area normalization method.
Figure 1. Workflow for HPLC Purity Determination.
Comparison of Analytical Methods
While HPLC is the predominant technique, other methods can be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization to a more volatile ester form is often necessary, which adds complexity to sample preparation.
Capillary Electrophoresis (CE): CE offers high separation efficiency, especially for charged species, and requires minimal sample and solvent volumes. It can be a rapid and cost-effective alternative to HPLC, particularly for polar and ionizable compounds.
The following table provides a comparative overview of these techniques for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; derivatization often required for carboxylic acids. | Excellent for charged and highly polar molecules. |
| Specificity | High; can resolve closely related impurities. | High, especially when coupled with a mass spectrometer (GC-MS). | Very high; separates based on charge-to-size ratio. |
| Sensitivity (LOD/LOQ) | Good to excellent (ng to pg range). | Excellent, especially with specific detectors like FID or ECD (pg to fg range). | Good (µM to nM range). |
| Precision (%RSD) | Typically < 2%. | Typically < 5%. | Typically < 5%. |
| Analysis Time | 15-60 minutes per sample. | 5-30 minutes per sample (excluding derivatization). | 5-20 minutes per sample. |
| Sample Preparation | Simple dissolution and filtration. | Can be complex, often requiring derivatization. | Simple dissolution in buffer. |
| Solvent Consumption | Moderate to high. | Low. | Very low. |
Conclusion
For the comprehensive purity validation of synthesized this compound, High-Performance Liquid Chromatography (HPLC) remains the most robust and versatile technique. Its ability to analyze the compound in its native form without the need for derivatization, coupled with its high resolution and established validation protocols, makes it the industry standard.
Gas Chromatography can be a viable alternative, particularly for identifying and quantifying volatile impurities, but the necessity of derivatization for the main analyte adds a layer of complexity and potential for analytical error. Capillary Electrophoresis presents a compelling alternative with its high efficiency and low operational cost, making it particularly useful for rapid screening and for orthogonal validation of an HPLC method.
The choice of analytical method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. However, for routine quality control and regulatory submissions in a pharmaceutical setting, a well-validated HPLC method is indispensable.
References
Unveiling the Solid-State Architecture: A Crystallographic Comparison of 5-Bromopyridine-2-carboxylic Acid
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. X-ray crystallography stands as the definitive technique for elucidating this architecture, providing crucial insights into intermolecular interactions that govern a compound's physical and biological properties. This guide offers a comparative analysis of the crystal structure of 5-Bromopyridine-2-carboxylic acid, a versatile building block in medicinal chemistry, benchmarked against its parent compound, picolinic acid, and a positional isomer, 6-bromopyridine-2-carboxylic acid.
The introduction of a bromine atom to the pyridine ring significantly influences the crystal packing and intermolecular interactions. Understanding these structural nuances is critical for the rational design of novel therapeutics and other advanced materials.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound monohydrate and its selected comparators, offering a quantitative look at their structural differences.
| Parameter | This compound Monohydrate | Picolinic Acid | 6-Bromopyridine-2-carboxylic Acid |
| Formula | C₆H₆BrNO₃ | C₆H₅NO₂ | C₆H₄BrNO₂ |
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/c | P2₁/c |
| a (Å) | 7.0407(5) | 7.648(2) | 10.136(3) |
| b (Å) | 7.1597(6) | 6.289(2) | 11.834(3) |
| c (Å) | 8.3808(7) | 11.661(3) | 5.867(2) |
| α (°) | 75.844(4) | 90 | 90 |
| β (°) | 94.562(4) | 102.58(2) | 99.16(2) |
| γ (°) | 76.306(4) | 90 | 90 |
| Volume (ų) | 373.61(5) | 547.7(2) | 694.1(3) |
| Z | 4 | 4 | 4 |
| CCDC No. | 1989348 | 130513 | Not available |
Experimental Protocols
The structural confirmation of this compound was achieved through a series of well-defined experimental steps, from synthesis to crystallographic analysis.
Synthesis of this compound
A common synthetic route involves the oxidation of 5-bromo-2-methylpyridine.[1]
-
Reaction Setup: 5-bromo-2-methylpyridine is suspended in water in a three-necked flask equipped with a stirrer, thermometer, and condenser.
-
Oxidation: The mixture is heated to 80°C, and potassium permanganate is added portion-wise over several hours while maintaining the reaction temperature.
-
Workup: After the reaction is complete, the mixture is filtered to remove manganese dioxide.
-
Acidification and Crystallization: The filtrate is acidified with hydrochloric acid to a pH of 4-5, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol to yield crystals of this compound.[1]
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water) with gentle heating.
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Over several days, as the solvent slowly evaporates, single crystals of this compound monohydrate form.
X-ray Diffraction Data Collection and Structure Refinement
The final step in structural elucidation is the analysis of the grown crystals using a single-crystal X-ray diffractometer.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[2]
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares procedures. This process yields the final atomic coordinates, bond lengths, and bond angles.[2]
Visualizing the Process and Structural Confirmation
The following diagrams illustrate the workflow for structural confirmation and the logical relationship of how X-ray crystallography validates the molecular structure.
References
A Spectroscopic Showdown: Unveiling the Structural Nuances of 5-Bromopyridine-2-carboxylic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of molecular compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 5-Bromopyridine-2-carboxylic acid and two key derivatives: Ethyl 5-bromopyridine-2-carboxylate and 5-Bromopyridine-2-carboxamide. By examining their signatures across various analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—we illuminate the subtle yet significant changes imparted by functional group modification.
This comparative analysis, supported by experimental data, offers a valuable resource for identifying these compounds, understanding their chemical behavior, and predicting their interactions in biological systems.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound and its ethyl ester and amide derivatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H3: ~8.2, H4: ~8.0, H6: ~8.8 | C2 (COOH): ~165, C5 (C-Br): ~120, Pyridine Carbons: 125-150 |
| Ethyl 5-bromopyridine-2-carboxylate | H3: 8.13 (dd), H4: 7.95 (dd), H6: 8.65 (d), OCH₂: 4.45 (q), CH₃: 1.42 (t) | C2 (COOR): 164.1, C3: 124.5, C4: 140.2, C5: 119.8, C6: 151.8, OCH₂: 62.3, CH₃: 14.2 |
| 5-Bromopyridine-2-carboxamide | H3: ~8.1, H4: ~7.9, H6: ~8.5, NH₂: ~7.6 (br s), ~8.1 (br s) | C2 (CONH₂): ~167, C5 (C-Br): ~118, Pyridine Carbons: 122-150 |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3400-2500 (O-H, broad), 1710-1680 (C=O), ~1600, 1450 (C=C, C=N) | Molecular Ion [M]⁺: 201/203 (Br isotopes) |
| Ethyl 5-bromopyridine-2-carboxylate | ~2980 (C-H), 1725 (C=O, ester), ~1590, 1460 (C=C, C=N), ~1250 (C-O) | Molecular Ion [M]⁺: 229/231 (Br isotopes) |
| 5-Bromopyridine-2-carboxamide | ~3350, ~3170 (N-H), 1670 (C=O, amide I), ~1600 (N-H bend, amide II) | Molecular Ion [M]⁺: 200/202 (Br isotopes) |
Experimental Workflow for Compound Characterization
The process of identifying and characterizing an organic compound like this compound or its derivatives involves a logical sequence of spectroscopic analyses. The following diagram illustrates a typical workflow.
Caption: A typical workflow for spectroscopic analysis of an organic compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques employed in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts were reported in ppm relative to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. Alternatively, a KBr pellet was prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: FTIR spectra were recorded on a Fourier Transform Infrared spectrometer.
-
Data Acquisition: Spectra were typically recorded over the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: The analysis was performed in positive ion mode. The mass-to-charge ratio (m/z) of the ions was recorded. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in characteristic M and M+2 peaks for bromine-containing fragments.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorbance was measured over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) was determined.
Spectroscopic Analysis and Comparison
¹H NMR Spectroscopy
The ¹H NMR spectra provide detailed information about the proton environments within the molecules.
-
This compound: The aromatic protons on the pyridine ring typically appear as multiplets in the downfield region (around 8-9 ppm). The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.
-
Ethyl 5-bromopyridine-2-carboxylate: The esterification of the carboxylic acid to an ethyl ester introduces two new sets of signals: a quartet around 4.4 ppm corresponding to the methylene protons (-OCH₂-) and a triplet around 1.4 ppm for the methyl protons (-CH₃). The chemical shifts of the pyridine ring protons are slightly shifted compared to the parent acid due to the change in the electronic environment.
-
5-Bromopyridine-2-carboxamide: The conversion to an amide introduces two broad singlets for the -NH₂ protons, the chemical shifts of which can be concentration and solvent dependent. The pyridine ring protons experience a different electronic environment compared to the acid and the ester, leading to further shifts in their resonance frequencies.
¹³C NMR Spectroscopy
The ¹³C NMR spectra reveal the number of unique carbon environments and provide information about the carbon skeleton.
-
This compound: The carbonyl carbon of the carboxylic acid appears significantly downfield (around 165 ppm). The carbon atom attached to the bromine (C5) is observed around 120 ppm. The other pyridine carbons resonate in the 125-150 ppm range.
-
Ethyl 5-bromopyridine-2-carboxylate: The carbonyl carbon of the ester is found at a similar chemical shift to the carboxylic acid (around 164 ppm). The methylene carbon of the ethyl group appears around 62 ppm, and the methyl carbon is upfield at about 14 ppm.
-
5-Bromopyridine-2-carboxamide: The amide carbonyl carbon is typically found slightly further downfield than the acid and ester carbonyls (around 167 ppm). The chemical shifts of the pyridine ring carbons are also influenced by the amide functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.
-
This compound: The most characteristic feature is a very broad absorption band from approximately 3400 to 2500 cm⁻¹, which is due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration appears as a strong band around 1700 cm⁻¹.
-
Ethyl 5-bromopyridine-2-carboxylate: The broad O-H band is absent. A strong, sharp C=O stretching band for the ester is observed at a higher wavenumber, typically around 1725 cm⁻¹. A characteristic C-O stretching vibration for the ester is also present around 1250 cm⁻¹.
-
5-Bromopyridine-2-carboxamide: The spectrum is dominated by N-H stretching vibrations, which appear as two distinct bands around 3350 and 3170 cm⁻¹ for a primary amide. The C=O stretching (Amide I band) is observed at a lower frequency than the ester, typically around 1670 cm⁻¹, due to resonance. The N-H bending vibration (Amide II band) appears around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
-
This compound: The mass spectrum will show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a single bromine atom.
-
Ethyl 5-bromopyridine-2-carboxylate and 5-Bromopyridine-2-carboxamide: Both derivatives also exhibit the characteristic bromine isotopic pattern for their respective molecular ions. The fragmentation patterns will differ based on the functional group. The ester may show fragmentation corresponding to the loss of the ethoxy group (-OCH₂CH₃), while the amide can lose the amino group (-NH₂).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules, particularly in conjugated systems. Pyridine-based compounds typically exhibit π → π* and n → π* transitions. The position of the absorption maxima (λmax) can be influenced by the substituent on the pyridine ring. Generally, these compounds are expected to show absorption in the 200-300 nm range. The carboxylic acid, ester, and amide functionalities will cause slight shifts in the λmax due to their electronic effects on the pyridine ring's chromophore.
Conclusion
The spectroscopic comparison of this compound and its ethyl ester and amide derivatives clearly demonstrates how subtle changes in a functional group can lead to distinct and identifiable signatures in various analytical spectra. The data presented in this guide provides a foundational reference for researchers working with these and similar compounds. A thorough understanding of these spectroscopic characteristics is essential for accurate compound identification, purity assessment, and for predicting the chemical and biological behavior of these important molecular entities.
Benchmarking New Catalysts for Suzuki Coupling of 5-Bromopyridine-2-carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] The synthesis of substituted pyridines is of particular interest due to their prevalence in pharmaceuticals. This guide provides a comparative analysis of modern palladium-based catalyst systems for the Suzuki coupling of 5-Bromopyridine-2-carboxylic acid, a challenging substrate due to the presence of both an electron-deficient pyridine ring and a potentially coordinating carboxylic acid group.
Performance Comparison of Modern Catalytic Systems
The choice of catalyst, ligand, and reaction conditions significantly influences the yield, reaction time, and overall efficiency of the Suzuki coupling. Below is a summary of the expected performance of three advanced palladium catalyst systems for the coupling of this compound with a generic arylboronic acid. The data is extrapolated from studies on structurally similar heteroaryl halides and is intended to provide a reliable framework for catalyst selection.[2][3][4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Advantages |
| System 1: Buchwald Ligand | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | >90% | High efficiency for challenging substrates, broad functional group tolerance.[4] |
| System 2: NHC Ligand | IPr | K₂CO₃ | THF | 60-80 | 4-12 | >85% | Air- and moisture-stable precatalysts, high reactivity.[4] |
| System 3: Traditional Phosphine | PPh₃ | K₃PO₄ | 1,4-Doxane/H₂O | 85-95 | >15 | 70-85% | Widely available and cost-effective, good for routine couplings.[5] |
Experimental Protocols
Reproducibility is critical in scientific research. The following are detailed, adaptable protocols for the Suzuki coupling of this compound using the catalyst systems compared above.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is based on methodologies developed for challenging aryl bromides and is expected to provide high yields.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using an N-Heterocyclic Carbene (NHC) Ligand Precatalyst (Pd-PEPPSI-IPr)
This protocol utilizes a modern, air- and moisture-stable Pd-NHC precatalyst, which often provides high reactivity for challenging substrates.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd-PEPPSI-IPr (0.02-0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion
The successful Suzuki coupling of this compound is readily achievable with modern palladium catalyst systems. For optimal results with this challenging substrate, the use of advanced Buchwald or NHC ligands is highly recommended to achieve high yields and overcome potential difficulties associated with the coordinating nature of the starting material.[2][4] While traditional phosphine ligands offer a cost-effective alternative, they may require longer reaction times and result in lower yields. The detailed protocols and workflow provided in this guide serve as a robust starting point for the development of an efficient and reproducible synthetic route.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromopyridine-2-carboxylic Acid: A Procedural Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromopyridine-2-carboxylic acid, ensuring the protection of both laboratory personnel and the environment.
Key Properties for Handling and Disposal
A thorough understanding of a substance's properties is the first step toward safe management. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H4BrNO2 | [1] |
| Molecular Weight | 202.01 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | >300 °C | [1] |
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in a manner that mitigates its hazardous properties, which include causing skin and serious eye irritation, and potential respiratory irritation.[2] Adherence to institutional, local, and national regulations is mandatory.
Experimental Protocol: Waste Neutralization and Disposal
Objective: To safely prepare and dispose of this compound waste in accordance with standard laboratory safety protocols and regulatory requirements.
Materials:
-
Waste this compound
-
Personal Protective Equipment (PPE):
-
Fume hood or well-ventilated area[1]
-
Chemical spill kit
Procedure:
-
Personnel Protection: Before handling the chemical, don all required personal protective equipment, including chemical splash goggles, gloves, and a lab coat.[1][3] All handling of the solid material or its containers should be performed in a designated fume hood or a well-ventilated area to avoid inhalation of dust.[1]
-
Waste Identification and Segregation:
-
Confirm that the waste is solely this compound. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Keep the chemical in its original container if possible.
-
-
Containerization:
-
Carefully transfer the waste material into a designated and clearly labeled hazardous waste container.[1] The container must be robust, compatible with the chemical, and have a tightly sealing lid to prevent leaks or spills.[2]
-
Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Accidental Release Measures:
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Dispose of the contents and the container at an approved waste disposal plant.[2][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult federal, state, and local regulations for complete and accurate classification.[1]
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 5-Bromopyridine-2-carboxylic Acid
For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 5-Bromopyridine-2-carboxylic acid. Adherence to these procedures is paramount to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[1][2] |
| Skin | Appropriate Protective Gloves | Nitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated.[1][3] |
| Body | Laboratory Coat | A lab coat should be worn to protect against skin exposure.[1][4] |
| Respiratory | NIOSH/MSHA Approved Respirator | Use in areas with inadequate ventilation or when dust, mist, or vapor is present.[1][5] |
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial. Follow the steps outlined below.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are essential to maintain a safe laboratory environment and comply with regulations.
| Aspect | Procedure |
| Handling | Avoid breathing dust, mist, or vapor.[1] Prevent contact with skin and eyes.[1] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][7] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] |
| Disposal | Dispose of contents and container to an approved waste disposal plant.[2] Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1] |
Visualizing Safe Handling and Emergency Protocols
To further clarify the procedural steps, the following diagrams illustrate the workflows for routine handling and emergency situations.
References
- 1. Calaméo - this compound (cas 30766-11-1) MSDS [calameo.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
